Product packaging for Propentofylline-d7(Cat. No.:CAS No. 1185880-03-8)

Propentofylline-d7

Cat. No.: B585877
CAS No.: 1185880-03-8
M. Wt: 313.409
InChI Key: RBQOQRRFDPXAGN-GZAMCDGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Propentofylline-d7 (CAS 1185880-03-8) is a stable, deuterium-labeled isotope derivative of Propentofylline, a synthetic xanthine compound with a molecular formula of C15H15D7N4O3 and a molecular weight of 313.4 . As a research chemical, it serves as a critical internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of Propentofylline in various biological matrices, enabling robust pharmacokinetic and metabolic studies. The parent compound, Propentofylline, is noted for its multifaceted neuroprotective and potential disease-modifying properties . Its primary mechanism of action involves the dual inhibition of phosphodiesterase (PDE) enzymes and adenosine reuptake . This leads to increased intracellular levels of secondary messengers cyclic AMP (cAMP) and cyclic GMP (cGMP), which are key regulators in pathways responsible for reducing neuroinflammation, improving synaptic plasticity, and promoting neuronal survival . Furthermore, Propentofylline has been shown to diminish the activation of microglial cells and astrocytes, which are central to the neuroinflammatory processes in many neurodegenerative diseases . Research indicates it can enhance thiol-based antioxidant defenses and significantly limit lipid peroxidation in the central nervous system following injury, an effect linked to the induction of glutathione reductase activity . Propentofylline has been extensively investigated for cognitive disorders, showing statistically significant, clinically relevant improvements in cognitive function, global assessment, and activities of daily living in patients with mild to moderate Alzheimer's disease and vascular dementia in clinical trials . Its ability to improve cerebral glucose metabolism and provide neuroprotection against beta-amyloid-induced toxicity underscores its research value in the field of neurodegeneration . This compound is presented for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1185880-03-8

Molecular Formula

C15H22N4O3

Molecular Weight

313.409

IUPAC Name

7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-3-methyl-1-(5-oxohexyl)purine-2,6-dione

InChI

InChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3/i1D3,4D2,8D2

InChI Key

RBQOQRRFDPXAGN-GZAMCDGTSA-N

SMILES

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C

Synonyms

3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-purine-2,6-dione-d7;  HWA-285-d7;  Albert-285-d7;  HOE-285-d7;  Hextol-d7;  Karsivan-d7; 

Origin of Product

United States

Foundational & Exploratory

Propentofylline-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Propentofylline-d7, a deuterated analog of the neuroprotective and cognitive-enhancing agent Propentofylline. This document details its chemical properties, its primary application as an internal standard in bioanalytical methods, and the underlying mechanism of action of its non-deuterated counterpart.

Core Concepts: The Role of Deuterated Internal Standards

This compound is a stable isotope-labeled version of Propentofylline, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Deuterated standards are chemically identical to the analyte of interest and exhibit similar chromatographic behavior and ionization efficiency. Their key difference is their increased mass, allowing them to be distinguished from the non-labeled analyte by the mass spectrometer. This co-elution and differential mass detection enable precise correction for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and reproducible quantification of the target analyte.

Chemical and Physical Properties

While a specific certificate of analysis for this compound is not publicly available, its chemical properties can be derived from those of Propentofylline. The addition of seven deuterium atoms increases the molecular weight.

PropertyPropentofyllineThis compound (Calculated)
Molecular Formula C₁₅H₂₂N₄O₃C₁₅H₁₅D₇N₄O₃
Molecular Weight 306.36 g/mol ~313.40 g/mol
Monoisotopic Mass 306.16919 Da~313.21329 Da
Canonical SMILES CCCn1cnc2c1c(=O)n(c(=O)n2C)CCCCC(=O)CCCCn1cnc2c1c(=O)n(c(=O)n2C)CCCCC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
InChI Key RBQOQRRFDPXAGN-UHFFFAOYSA-NRBQOQRRFDPXAGN-UHFFFAOYSA-N (with isotopic layer)

Mechanism of Action of Propentofylline

Propentofylline exerts its neuroprotective and cognitive-enhancing effects through a multi-faceted mechanism of action. As a xanthine derivative, it acts as a phosphodiesterase (PDE) inhibitor and an adenosine uptake inhibitor. These actions lead to a cascade of downstream effects that are beneficial in neurodegenerative conditions.

Signaling Pathway of Propentofylline

G Propentofylline Mechanism of Action cluster_0 Adenosine Pathway cluster_1 Phosphodiesterase Pathway propentofylline Propentofylline adenosine_uptake Adenosine Uptake Inhibition propentofylline->adenosine_uptake pde PDE Inhibition propentofylline->pde extracellular_adenosine ↑ Extracellular Adenosine adenosine_uptake->extracellular_adenosine adenosine_receptors Adenosine Receptor Activation extracellular_adenosine->adenosine_receptors neuroprotection Neuroprotection adenosine_receptors->neuroprotection camp_cgmp ↑ cAMP & cGMP pde->camp_cgmp downstream_signaling Downstream Signaling camp_cgmp->downstream_signaling anti_inflammatory Anti-inflammatory Effects downstream_signaling->anti_inflammatory

Caption: Signaling pathways of Propentofylline.

Experimental Protocols: Bioanalytical Method Using a Deuterated Internal Standard

While a specific protocol for this compound is not available, the following is a representative LC-MS/MS method for the quantification of a related xanthine derivative, Pentoxifylline, in plasma using a deuterated internal standard (Pentoxifylline-d6). This protocol can be adapted for Propentofylline and this compound.

Sample Preparation (Protein Precipitation)
  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
ParameterCondition
LC System Agilent 1200 Series or equivalent
Mass Spectrometer API 4000 Triple Quadrupole or equivalent
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Propentofylline: To be determined empiricallythis compound: To be determined empirically

Note: The specific MRM (Multiple Reaction Monitoring) transitions for Propentofylline and this compound would need to be optimized by infusing the pure compounds into the mass spectrometer to determine the precursor and product ions.

Experimental Workflow Diagram

G Bioanalytical Workflow start Plasma Sample add_is Add this compound (Internal Standard) start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation of Supernatant centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Bioanalytical workflow for plasma sample analysis.

Data Presentation: Representative Validation Parameters

The following table presents typical validation parameters for a bioanalytical method using a deuterated internal standard. The values are illustrative and would need to be established experimentally for a specific Propentofylline assay.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Recovery (%) Consistent and reproducible
Matrix Effect Within acceptable limits
Stability (Freeze-thaw, short-term, long-term) Within ±15% of nominal concentration

Conclusion

This compound is an essential tool for the accurate quantification of Propentofylline in biological matrices. Its use as an internal standard in LC-MS/MS methods allows for the correction of analytical variability, ensuring the reliability of pharmacokinetic and other drug development studies. The understanding of Propentofylline's mechanism of action, combined with robust analytical methodologies, is crucial for advancing research into its therapeutic potential.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Propentofylline-d7: Chemical Structure, Properties, and Rationale for Deuteration

Abstract

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the neuroprotective and glial modulating agent, Propentofylline. The document details the chemical structure, physicochemical properties, and the established mechanism of action of the parent compound. A central focus is the scientific rationale for deuteration, rooted in the kinetic isotope effect (KIE), which is known to favorably alter drug metabolism and pharmacokinetics.[1][] This guide also outlines a representative experimental protocol for the bioanalytical quantification of Propentofylline and its deuterated isotopologue, and visualizes key concepts through signaling pathway and workflow diagrams.

Introduction to Propentofylline

Propentofylline is a xanthine derivative that has been investigated for its therapeutic potential in neurodegenerative conditions such as Alzheimer's disease and vascular dementia.[3][4] Its mechanism of action is multifactorial, primarily involving the inhibition of phosphodiesterase (PDE) and the blockade of adenosine uptake.[3][5] These actions lead to the modulation of intracellular signaling cascades, reduction of neuroinflammation, and protection against neuronal damage.[6][7] Propentofylline has been shown to inhibit the activation of microglial cells, suppress the production of pro-inflammatory cytokines and free radicals, and improve cerebral blood flow.[4][6][8]

The Rationale for Deuteration: The Kinetic Isotope Effect

The "deuterium switch" is a strategic modification in drug design where one or more hydrogen atoms are replaced by their stable heavy isotope, deuterium.[9] This substitution can significantly alter the pharmacokinetic profile of a drug without changing its fundamental pharmacodynamic properties.[10] The underlying principle is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[] Consequently, enzymatic reactions that involve the cleavage of this bond, often a rate-limiting step in drug metabolism (e.g., by Cytochrome P450 enzymes), proceed at a slower rate.[1][11]

This strategic slowdown can lead to several therapeutic advantages:

  • Reduced Rate of Metabolism: Decreases the formation of metabolites.[11]

  • Prolonged Half-life: Increases the drug's duration of action in the body.[9][11]

  • Improved Bioavailability: Allows for potentially lower or less frequent dosing.[11]

  • Reduced Toxicity: May decrease the formation of toxic metabolites.[1]

The following diagram illustrates the logical flow of the kinetic isotope effect in drug development.

Logical Flow of the Kinetic Isotope Effect (KIE) cluster_0 Chemical Modification cluster_1 Biochemical Consequence cluster_2 Pharmacokinetic Outcome cluster_3 Potential Clinical Benefit H Hydrogen (Protium) D Deuterium (Heavy Isotope) H->D Isotopic Substitution in Drug Molecule Bond_Strength Increased C-D Bond Strength D->Bond_Strength Metabolism Slower Rate of Metabolic Cleavage Bond_Strength->Metabolism Kinetic Isotope Effect PK_Profile Improved PK Profile: - Longer Half-Life - Increased Exposure - Reduced Metabolites Metabolism->PK_Profile Dosing Optimized Dosing Regimen PK_Profile->Dosing Safety Improved Safety & Tolerability PK_Profile->Safety

Logical Flow of the Kinetic Isotope Effect (KIE)

This compound: Structure and Properties

This compound is the deuterated isotopologue of Propentofylline. The "-d7" designation indicates the replacement of the seven hydrogen atoms on the n-propyl group at the N7 position with deuterium atoms. This site is a potential location for oxidative metabolism.

Chemical Structure

Propentofylline: 3-methyl-1-(5-oxohexyl)-7-propyl-1H-purine-2,6(3H,7H)-dione.[3]

This compound: 3-methyl-1-(5-oxohexyl)-7-(propyl-d7)-1H-purine-2,6(3H,7H)-dione.

Chemical Structures of Propentofylline and this compound
Fig 1. Comparison of Propentofylline and this compound structures.
Physicochemical Properties

The following tables summarize the known properties of Propentofylline and the predicted properties for this compound.

Table 1: Properties of Propentofylline

Property Value Source
Molecular Formula C₁₅H₂₂N₄O₃ [3]
IUPAC Name 3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione [3]
CAS Number 55242-55-2 [3]
Molecular Weight 306.36 g/mol [3]
Monoisotopic Mass 306.16919058 Da [3]
Physical State Powder / Solid [12][13]

| Stability | Stable under normal conditions |[12][14] |

Table 2: Predicted Properties of this compound

Property Predicted Value Rationale
Molecular Formula C₁₅H₁₅D₇N₄O₃ Substitution of 7 H atoms with D
IUPAC Name 3-methyl-1-(5-oxohexyl)-7-(deuterio(d7)propyl)purine-2,6-dione Standard nomenclature
Molecular Weight ~313.40 g/mol Addition of 7 neutrons

| Monoisotopic Mass | ~313.2131 Da | Calculated based on isotopic masses |

Mechanism of Action

The pharmacodynamic mechanism of this compound is expected to be identical to that of its non-deuterated counterpart. The primary actions are twofold:

  • Phosphodiesterase (PDE) Inhibition: Propentofylline non-selectively inhibits PDEs, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] By preventing their breakdown, Propentofylline increases intracellular levels of these second messengers, which are crucial for various neuroprotective and anti-inflammatory pathways.[3][5] For instance, activation of the cAMP-PKA system has been shown to depress the caspase cascade involved in apoptosis.[3]

  • Adenosine Uptake Inhibition: The drug blocks the reuptake of adenosine into cells, thereby increasing its extracellular concentration.[6] Adenosine is a key neuromodulator with potent anti-inflammatory and neuroprotective effects, acting through its receptors (e.g., A1, A2A) to reduce neuronal excitotoxicity and inhibit the activation of inflammatory glial cells like microglia and astrocytes.[6][7]

The diagram below outlines this signaling pathway.

Propentofylline Mechanism of Action Pathway cluster_outcomes Cellular & Physiological Outcomes PPF Propentofylline(-d7) PDE Phosphodiesterase (PDE) PPF->PDE Inhibits Adeno_Uptake Adenosine Transporter PPF->Adeno_Uptake Inhibits cAMP cAMP / cGMP (Second Messengers) PDE->cAMP Degrades Adenosine Extracellular Adenosine Adeno_Uptake->Adenosine Reduces PKA PKA Activation & Downstream Signaling cAMP->PKA Increases & Activates Adeno_Receptor Adenosine Receptor Activation Adenosine->Adeno_Receptor Increases & Activates Apoptosis Reduced Apoptosis PKA->Apoptosis Neuroprotection Neuroprotection Adeno_Receptor->Neuroprotection Anti_Inflammatory Anti-inflammatory Effects Adeno_Receptor->Anti_Inflammatory Glial_Modulation Glial Cell Modulation (Microglia Inhibition) Adeno_Receptor->Glial_Modulation

Propentofylline Mechanism of Action Pathway

Experimental Protocols

While specific protocols for this compound are not publicly available, a standard bioanalytical method for its quantification in a biological matrix (e.g., plasma) can be established using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound would serve as an ideal internal standard (IS) for the quantification of Propentofylline, and vice-versa.

Representative Protocol: Quantification of Propentofylline in Rat Plasma

Objective: To determine the concentration of Propentofylline in rat plasma samples using a validated LC-MS/MS method with this compound as an internal standard.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw rat plasma samples and calibration standards on ice.

    • To 50 µL of plasma, add 10 µL of internal standard working solution (this compound in methanol).

    • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Conditions:

    • LC System: Shimadzu Nexera or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions (Predicted):

      • Propentofylline: Q1: 307.2 -> Q3: 181.1 (based on propylxanthine core)

      • This compound (IS): Q1: 314.2 -> Q3: 188.1 (based on deuterated propylxanthine core)

  • Data Analysis:

    • Integrate the peak areas for both the analyte (Propentofylline) and the internal standard (this compound).

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of Propentofylline in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

The workflow for this protocol is visualized below.

Bioanalytical Workflow for Propentofylline Quantification Sample 1. Plasma Sample (50 µL) IS 2. Add Internal Standard (this compound) Sample->IS Precip 3. Protein Precipitation (Acetonitrile) IS->Precip Centrifuge 4. Centrifugation Precip->Centrifuge Transfer 5. Supernatant Transfer Centrifuge->Transfer Evap 6. Evaporate & Reconstitute Transfer->Evap Inject 7. LC-MS/MS Injection Evap->Inject Analysis 8. Data Analysis (Peak Area Ratio vs. Conc.) Inject->Analysis

Bioanalytical Workflow for Propentofylline Quantification

Conclusion

This compound represents a strategic application of deuteration to a promising neuroprotective agent. By leveraging the kinetic isotope effect, this modification is anticipated to enhance the pharmacokinetic properties of the parent drug, potentially leading to an improved therapeutic profile with a more favorable dosing and safety regimen. The established mechanism of action of Propentofylline, combined with the metabolic advantages conferred by deuteration, makes this compound a compelling candidate for further investigation in the field of neurodegenerative disease research and drug development. The experimental methodologies outlined herein provide a robust framework for its future preclinical and clinical evaluation.

References

Propentofylline-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of Propentofylline-d7, a deuterated analog of the neuroprotective and anti-inflammatory agent Propentofylline. This document outlines its analytical specifications, experimental protocols for its characterization, and its relevant biological pathways.

Certificate of Analysis: Representative Data

While a specific Certificate of Analysis for a single batch of this compound is proprietary to the manufacturer, the following tables summarize the typical quantitative data provided for such a research-grade chemical. The data is compiled based on representative certificates of analysis for analogous deuterated xanthine derivatives.

Table 1: Identity and Physical Properties

ParameterSpecification
Product Name This compound
Chemical Name 3,7-dihydro-3-methyl-1-(5-oxohexyl)-7-(propyl-d7)-1H-purine-2,6-dione
Molecular Formula C₁₅H₁₅D₇N₄O₃
Molecular Weight 313.4 g/mol
Appearance White to Off-White Solid
Solubility Soluble in Methanol, Chloroform
Storage Conditions -20°C for long-term storage

Table 2: Quality and Purity Specifications

Analytical TestMethodSpecificationRepresentative Value
Purity HPLC≥95%99.8% (at 274 nm)
Identity ¹H NMRConforms to structureConforms
Identity Mass SpectrometryConforms to structureConforms
Isotopic Purity Mass Spectrometry≥95%99.5% Deuterium Incorporation

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and application of this compound in a research setting. The following are representative protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to determine the chemical purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Dilute the stock solution with the mobile phase to a suitable concentration.

    • Inject the sample onto the HPLC system.

    • The purity is calculated based on the area percent of the principal peak relative to all other peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR is used to confirm the chemical structure of this compound. The absence of signals corresponding to the propyl group protons confirms successful deuteration.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Procedure:

    • Dissolve a small amount of the sample in the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • The spectrum should be consistent with the structure of Propentofylline, with the notable absence of proton signals in the propyl-d7 region.

Mass Spectrometry for Isotopic Purity and Identity

Mass spectrometry is employed to confirm the molecular weight and assess the isotopic purity of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

    • Infuse the sample directly into the mass spectrometer.

    • The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound.

    • The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of deuterium incorporation.

Biological Signaling Pathways

Propentofylline exerts its neuroprotective and anti-inflammatory effects through a multi-faceted mechanism of action. The primary pathways involve the inhibition of phosphodiesterase (PDE) enzymes and the modulation of adenosine signaling.[1][2]

Propentofylline_Mechanism_of_Action Propentofylline Propentofylline PDE Phosphodiesterase (PDE) Propentofylline->PDE inhibits Adenosine_Reuptake Adenosine Reuptake Propentofylline->Adenosine_Reuptake inhibits cAMP cAMP PDE->cAMP degrades cGMP cGMP PDE->cGMP degrades Extracellular_Adenosine Extracellular Adenosine Adenosine_Reuptake->Extracellular_Adenosine reduces PKA PKA cAMP->PKA activates PKG PKG cGMP->PKG activates Adenosine_Receptors Adenosine Receptors Extracellular_Adenosine->Adenosine_Receptors activates Neuroprotection Neuroprotection PKA->Neuroprotection PKG->Neuroprotection Adenosine_Receptors->Neuroprotection Anti_inflammatory Anti-inflammatory Effects Adenosine_Receptors->Anti_inflammatory

Caption: Mechanism of action of Propentofylline.

By inhibiting PDE, Propentofylline increases intracellular levels of the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP). This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which are involved in neuroprotective signaling cascades.

Simultaneously, Propentofylline blocks the reuptake of adenosine, thereby increasing its extracellular concentration. This enhanced adenosine level leads to the activation of adenosine receptors, which contributes to both neuroprotective and anti-inflammatory effects.

References

physical and chemical properties of Propentofylline-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Propentofylline and its deuterated analog, Propentofylline-d7. It includes a summary of its pharmacological action, general experimental protocols for its analysis, and visual representations of its key signaling pathways.

Disclaimer: Specific experimental data and detailed protocols for this compound are not widely available in published literature. The information presented herein is based on the properties of the parent compound, Propentofylline, and established analytical methodologies for similar deuterated compounds.

Core Physical and Chemical Properties

Quantitative data for this compound is limited. The following tables summarize the available information for the parent compound, Propentofylline. The molecular weight of this compound would be approximately 7.056 g/mol greater than that of Propentofylline due to the seven deuterium atoms.

Table 1: General Properties of Propentofylline

PropertyValueSource
Molecular FormulaC₁₅H₂₂N₄O₃PubChem
IUPAC Name3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dionePubChem
CAS Number55242-55-2Cayman Chemical

Table 2: Physicochemical Properties of Propentofylline

PropertyValueSource
Molecular Weight306.36 g/mol PubChem
Melting PointData not availableCayman Chemical
Boiling PointData not availableCayman Chemical
SolubilityData not availableCayman Chemical

Mechanism of Action and Signaling Pathways

Propentofylline is a xanthine derivative that exhibits neuroprotective effects through a dual mechanism of action: inhibition of phosphodiesterase (PDE) and inhibition of adenosine uptake.[1] These actions lead to the modulation of intracellular signaling cascades that are crucial for neuronal survival and function.

Phosphodiesterase (PDE) Inhibition

Propentofylline acts as a non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs). PDEs are enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, Propentofylline increases the intracellular levels of cAMP and cGMP, leading to the activation of downstream protein kinases, such as Protein Kinase A (PKA) and Protein Kinase G (PKG). This signaling cascade is implicated in various cellular processes, including gene expression, synaptic plasticity, and anti-inflammatory responses.

PDE_Inhibition_Pathway Propentofylline This compound PDE Phosphodiesterase (PDE) Propentofylline->PDE Inhibits cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP Degrades PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates Cellular_Response Cellular Response (e.g., Decreased Inflammation, Neuroprotection) PKA_PKG->Cellular_Response Leads to

Diagram 1: this compound Pathway - PDE Inhibition.
Adenosine Uptake Inhibition

Propentofylline also inhibits the uptake of adenosine into cells, thereby increasing the extracellular concentration of adenosine.[2][3] Adenosine is a purine nucleoside that acts as a neuromodulator by binding to its specific receptors (A₁, A₂A, A₂B, and A₃). The activation of these receptors, particularly A₁ and A₂A receptors in the central nervous system, is associated with neuroprotective effects, including the suppression of excitotoxicity and the modulation of inflammatory responses.

Adenosine_Uptake_Inhibition_Pathway Propentofylline This compound Adenosine_Transporter Adenosine Transporter Propentofylline->Adenosine_Transporter Inhibits Extracellular_Adenosine Extracellular Adenosine Extracellular_Adenosine->Adenosine_Transporter Uptake Adenosine_Receptors Adenosine Receptors (A₁, A₂A) Extracellular_Adenosine->Adenosine_Receptors Activates Neuroprotection Neuroprotection Adenosine_Receptors->Neuroprotection Leads to

Diagram 2: this compound Pathway - Adenosine Uptake Inhibition.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound would likely involve the use of a deuterated precursor. A plausible synthetic route could start from a deuterated propyl halide, which would be used to alkylate a suitable xanthine derivative.

Synthesis_Workflow Start Starting Materials (Deuterated Propyl Halide, Xanthine Derivative) Reaction Alkylation Reaction Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product This compound Characterization->Final_Product

Diagram 3: General Synthetic Workflow for this compound.

General Protocol:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the xanthine precursor in a suitable aprotic solvent (e.g., DMF, acetonitrile).

  • Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate, sodium hydride) to the reaction mixture and stir.

  • Alkylation: Slowly add the deuterated propyl halide (e.g., 1-iodopropane-d7) to the mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product by NMR, mass spectrometry, and IR spectroscopy.

Analytical Methods

This compound is primarily used as an internal standard in pharmacokinetic and metabolic studies of Propentofylline. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common analytical techniques for the quantification of drugs and their deuterated analogs.[4]

3.2.1. HPLC Method Development (General)

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where Propentofylline has significant absorbance, or mass spectrometry (LC-MS) for higher sensitivity and selectivity.

  • Internal Standard: this compound would serve as the internal standard for the quantification of Propentofylline.

3.2.2. GC-MS Method Development (General)

  • Sample Preparation: Derivatization may be necessary to improve the volatility and thermal stability of Propentofylline and its deuterated analog.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection mode for trace analysis.

  • Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from matrix components.

  • Mass Spectrometry: Electron ionization (EI) with selected ion monitoring (SIM) for quantitative analysis. The molecular ions and characteristic fragment ions of both Propentofylline and this compound would be monitored.

In Vitro Assays

3.3.1. Phosphodiesterase (PDE) Inhibition Assay (General Protocol)

  • Enzyme and Substrate: Use a commercially available PDE enzyme preparation and its corresponding fluorescently labeled cAMP or cGMP substrate.

  • Incubation: Incubate the PDE enzyme with varying concentrations of this compound.

  • Reaction Initiation: Add the fluorescently labeled substrate to initiate the enzymatic reaction.

  • Reaction Termination: Stop the reaction after a defined period.

  • Detection: Measure the fluorescence to determine the amount of hydrolyzed substrate.

  • Data Analysis: Calculate the IC₅₀ value of this compound for PDE inhibition.

3.3.2. Adenosine Uptake Assay (General Protocol)

  • Cell Culture: Use a cell line that expresses adenosine transporters (e.g., SH-SY5Y neuroblastoma cells).

  • Treatment: Treat the cells with varying concentrations of this compound.

  • Radiolabeled Adenosine: Add radiolabeled adenosine (e.g., [³H]-adenosine) to the cell culture.

  • Incubation: Incubate for a short period to allow for adenosine uptake.

  • Washing: Wash the cells to remove extracellular radiolabeled adenosine.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the inhibitory effect of this compound on adenosine uptake and calculate the IC₅₀ value.[5]

References

An In-depth Technical Guide to Propentofylline-d7: Isotopic Purity and Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies associated with the isotopic purity and labeling of Propentofylline-d7. This deuterated analog of Propentofylline serves as a critical internal standard for quantitative bioanalytical studies, enabling precise and accurate pharmacokinetic and metabolic profiling. This document outlines representative data, detailed experimental protocols for determining isotopic purity, and the mechanistic pathways of the parent compound, Propentofylline.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative mass spectrometry-based assays. The following table summarizes the typical quantitative data for a batch of this compound.

Please note: As specific batch data for this compound is not publicly available, this table represents illustrative data for a high-quality deuterated standard.

ParameterValueMethod of Analysis
Chemical Purity (by HPLC) >99.5%High-Performance Liquid Chromatography
Isotopic Enrichment 99.2%Mass Spectrometry
Isotopic Distribution
d799.20%Mass Spectrometry
d60.70%Mass Spectrometry
d50.05%Mass Spectrometry
d4<0.01%Mass Spectrometry
d3<0.01%Mass Spectrometry
d2<0.01%Mass Spectrometry
d1<0.01%Mass Spectrometry
d0 (unlabeled)<0.01%Mass Spectrometry
Deuterium Incorporation >99% at specified positionsNuclear Magnetic Resonance (NMR)

Experimental Protocols

The determination of isotopic purity and the confirmation of deuterium labeling locations are typically achieved through a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the percentage of the deuterated species relative to all isotopic variants.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for the mass spectrometer being used (typically in the low µg/mL to ng/mL range).

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source is used.[1][2]

  • Infusion and Data Acquisition: The sample solution is directly infused into the ESI source. Full-scan mass spectra are acquired in positive ion mode over a mass range that includes the molecular ions of both unlabeled Propentofylline and this compound.

  • Data Analysis:

    • The mass spectrum will show a cluster of peaks corresponding to the different isotopic species (d0 to d7).

    • The intensity of each isotopic peak is measured.

    • The isotopic enrichment is calculated using the following formula:

      Isotopic Enrichment (%) = (Intensity of d7 peak / Sum of intensities of all isotopic peaks (d0 to d7)) x 100

    • Corrections for the natural isotopic abundance of other elements (e.g., 13C, 15N, 18O) may be necessary for highly accurate measurements.[3]

Confirmation of Deuterium Labeling by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the specific atomic positions of deuterium incorporation and the structural integrity of the molecule.

Methodology:

  • Sample Preparation: A sufficient amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • A standard proton (¹H) NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts, when compared to the spectrum of unlabeled Propentofylline, indicates the sites of deuteration.

    • A deuterium (²H) NMR spectrum is acquired. This spectrum will show signals corresponding to the chemical shifts of the deuterium atoms, confirming their presence and location.[4][5]

    • Carbon-13 (¹³C) NMR spectroscopy can also be employed. The signals of carbon atoms bonded to deuterium will appear as multiplets (due to C-D coupling) and will have a characteristic upfield shift compared to the unlabeled compound.

  • Data Analysis: The chemical shifts, signal multiplicities, and integrations in the ¹H, ²H, and ¹³C NMR spectra are analyzed to confirm that the deuterium atoms are located at the intended positions and that the overall molecular structure is correct.

Mandatory Visualizations

Chemical Structures

Chemical Structures of Propentofylline and this compound cluster_0 Propentofylline cluster_1 This compound Propentofylline Propentofylline Propentofylline_d7 Propentofylline_d7

Caption: Chemical structures of Propentofylline and its deuterated analog, this compound.

Experimental Workflow for Isotopic Purity Determination

Workflow for Isotopic Purity Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_results Results start Synthesis of This compound purification Purification (e.g., Chromatography) start->purification hrms HR-MS Analysis purification->hrms nmr NMR Analysis purification->nmr enrichment Isotopic Enrichment Calculation hrms->enrichment distribution Isotopic Distribution Profile hrms->distribution position Confirmation of Deuterium Positions nmr->position purity Final Isotopic Purity Report enrichment->purity distribution->purity position->purity

Caption: General experimental workflow for the determination of isotopic purity.

Signaling Pathways of Propentofylline

Propentofylline exerts its pharmacological effects through multiple mechanisms of action.

Mechanism of Action of Propentofylline cluster_propentofylline cluster_targets Molecular Targets cluster_downstream Downstream Effects cluster_physiological Physiological Outcomes propentofylline Propentofylline pde Phosphodiesterase (PDE) Inhibition propentofylline->pde adenosine_uptake Adenosine Uptake Inhibition propentofylline->adenosine_uptake glial_cells Glial Cell Modulation (Microglia & Astrocytes) propentofylline->glial_cells improved_blood_flow Improved Cerebral Blood Flow propentofylline->improved_blood_flow camp_cgmp ↑ cAMP & cGMP pde->camp_cgmp extracellular_adenosine ↑ Extracellular Adenosine adenosine_uptake->extracellular_adenosine proinflammatory_cytokines ↓ Pro-inflammatory Cytokines glial_cells->proinflammatory_cytokines glutamate_clearance ↑ Glutamate Clearance glial_cells->glutamate_clearance neuroprotection Neuroprotection camp_cgmp->neuroprotection extracellular_adenosine->neuroprotection anti_inflammatory Anti-inflammatory Effects proinflammatory_cytokines->anti_inflammatory glutamate_clearance->neuroprotection cognitive_enhancement Cognitive Enhancement neuroprotection->cognitive_enhancement anti_inflammatory->neuroprotection anti_inflammatory->cognitive_enhancement improved_blood_flow->cognitive_enhancement

Caption: Signaling pathways modulated by Propentofylline.

Conclusion

This compound is an indispensable tool in modern drug development and clinical pharmacology research. A thorough characterization of its isotopic purity is paramount to ensure the reliability and accuracy of quantitative analytical methods. The combination of high-resolution mass spectrometry and NMR spectroscopy provides a robust framework for the comprehensive assessment of deuterated standards. Understanding the multifaceted mechanism of action of the parent compound, Propentofylline, further contextualizes the application of its deuterated analog in elucidating its pharmacokinetic and pharmacodynamic properties.

References

Propentofylline-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propentofylline-d7, a deuterated analog of Propentofylline. This document summarizes its core physicochemical properties, details its primary application as an internal standard in quantitative analysis, and provides a comprehensive experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Data Presentation

The following table summarizes the key quantitative data for Propentofylline and its deuterated form, this compound.

PropertyPropentofyllineThis compound
Chemical Formula C₁₅H₂₂N₄O₃[1][2][3]C₁₅H₁₅D₇N₄O₃
Molecular Weight 306.36 g/mol [1][2][3]313.40 g/mol (Calculated)
Isotopic Enrichment Not Applicable7 Deuterium atoms
Primary Application Neuroprotective agent, phosphodiesterase inhibitor[1]Internal standard for mass spectrometry

Introduction to this compound

Propentofylline is a xanthine derivative with neuroprotective properties, acting as a phosphodiesterase inhibitor and an adenosine reuptake inhibitor.[1] It has been investigated for its therapeutic potential in conditions such as Alzheimer's disease and dementia.[1]

This compound is a stable isotope-labeled version of Propentofylline, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to Propentofylline but has a higher molecular weight. This key difference makes it an ideal internal standard for quantitative analysis, particularly in bioanalytical methods using mass spectrometry. The use of a deuterated internal standard allows for the precise and accurate quantification of the target analyte (Propentofylline) in complex biological matrices by correcting for variations during sample preparation and analysis.

Experimental Protocol: Quantification of Propentofylline in Plasma using LC-MS/MS with this compound as an Internal Standard

This section details a typical experimental protocol for the quantification of Propentofylline in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Materials and Reagents:

  • Propentofylline analytical standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ultrapure water

  • Control plasma (e.g., human, rat)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

2. Preparation of Stock and Working Solutions:

  • Propentofylline Stock Solution (1 mg/mL): Accurately weigh and dissolve Propentofylline in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Propentofylline stock solution in methanol to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Protein Precipitation Method):

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph (LC): A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate Propentofylline from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Propentofylline: m/z 307.2 → 181.1 (example transition, should be optimized)

    • This compound: m/z 314.2 → 188.1 (example transition, should be optimized)

  • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the concentration of Propentofylline in the unknown samples.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Propentofylline and the experimental workflow for its quantification.

propentofylline_moa cluster_0 Mechanism of Action propentofylline Propentofylline pde Phosphodiesterase (PDE) propentofylline->pde Inhibits adenosine_uptake Adenosine Uptake propentofylline->adenosine_uptake Inhibits camp ↑ cAMP adenosine ↑ Extracellular Adenosine neuroprotection Neuroprotection camp->neuroprotection adenosine->neuroprotection

Propentofylline's dual mechanism of action.

lc_ms_workflow cluster_1 LC-MS/MS Quantification Workflow sample_prep Sample Preparation (Plasma + this compound) protein_precip Protein Precipitation sample_prep->protein_precip centrifugation Centrifugation protein_precip->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing (Peak Area Ratio) lc_ms_analysis->data_processing quantification Quantification data_processing->quantification

Workflow for Propentofylline quantification.

References

Propentofylline-d7: An In-depth Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety profile of Propentofylline-d7, a deuterated analog of Propentofylline. While specific safety data for the deuterated form is limited, this document extrapolates from the well-established safety profile of Propentofylline, as deuteration is not expected to alter the toxicological properties of the molecule. This guide includes a summary of quantitative toxicological data, detailed experimental protocols for key safety and mechanistic studies, and visualizations of relevant signaling pathways.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the acute toxicity of Propentofylline. These values are essential for understanding the compound's potency and for establishing safe handling and experimental dosing guidelines.

Acute Oral Toxicity
Species LD50
Rat940 mg/kg
Mouse780 mg/kg
Rabbit405 mg/kg
Hazard Classifications
GHS Classification H302: Harmful if swallowed.
H373: May cause damage to organs through prolonged or repeated exposure.

Experimental Protocols

This section provides detailed methodologies for key toxicological and mechanistic assays relevant to this compound. These protocols are based on standardized guidelines and published research.

Acute Oral Toxicity Study (Rat)

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Methodology:

  • Test System: Wistar rats, typically 8-12 weeks old, with body weights within ±20% of the mean.

  • Housing: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with access to standard diet and water ad libitum, except for a fasting period of at least 16 hours prior to dosing.[1]

  • Dose Administration: The test substance is administered as a single oral dose via gavage. The volume is calculated based on the animal's fasted body weight.

  • Observation Period: Animals are observed for clinical signs of toxicity several times on the day of administration and at least once daily for 14 days.[1] Body weights are recorded before administration, weekly, and at the end of the observation period.[1]

  • Endpoint: Mortality is the primary endpoint. A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit method.

In Vitro Chromosomal Aberration Test

Objective: To identify substances that cause structural chromosomal damage in cultured mammalian cells.[2][3]

Methodology:

  • Cell Lines: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are commonly used.[2]

  • Treatment: Cells are exposed to at least three concentrations of the test substance, both with and without a metabolic activation system (e.g., rat liver S9 fraction).[2]

  • Metaphase Arrest: At a predetermined time after treatment (typically 1.5-2 cell cycles), a metaphase-arresting substance (e.g., colcemid) is added to the cell cultures.[3]

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The slides are then stained with Giemsa.[2]

  • Analysis: Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Data Analysis: The frequency of aberrant cells is calculated and compared to negative and positive controls.

Adenosine Uptake Inhibition Assay

Objective: To determine the inhibitory effect of a test substance on the uptake of adenosine into cells.

Methodology:

  • Cell Lines: Human cell lines such as HeLa or canine kidney cells (MDCK) can be used.[4]

  • Assay Principle: Cells are incubated with radiolabeled adenosine (e.g., [3H]adenosine) in the presence and absence of the test substance.[4][5]

  • Procedure:

    • Cells are cultured to an appropriate density.

    • The cells are washed and incubated with a buffer containing [3H]adenosine and various concentrations of the test substance for a defined period (e.g., 60 minutes).[4]

    • The uptake is stopped by washing the cells with a cold stop solution.

    • The amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The concentration of the test substance that inhibits 50% of adenosine uptake (IC50) is calculated.

Phosphodiesterase (PDE) Activity Assay

Objective: To measure the ability of a test substance to inhibit the activity of phosphodiesterase enzymes.

Methodology:

  • Assay Principle: The assay measures the conversion of cyclic AMP (cAMP) or cyclic GMP (cGMP) to their respective monophosphates by PDE. This can be done using various detection methods, including colorimetric or luminescent assays.[6]

  • Procedure (Luminescent Assay):

    • A purified PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of the test substance.

    • After the PDE reaction, a termination buffer is added to stop the reaction.

    • A detection solution containing protein kinase A (PKA) and a PKA substrate is added. The remaining cyclic nucleotide drives a kinase reaction that consumes ATP.

    • The amount of remaining ATP is quantified using a luciferase-based reaction, which produces a luminescent signal.

  • Data Analysis: The IC50 value is determined by measuring the concentration of the test substance that causes a 50% reduction in the luminescent signal.

Western Blotting for MAPK and mTOR Signaling Pathways

Objective: To investigate the effect of a test substance on the activation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) and mammalian Target of Rapamycin (mTOR) signaling pathways.

Methodology:

  • Cell Treatment: Cells are treated with the test substance for a specified time.

  • Protein Extraction: Cells are lysed to extract total protein.

  • SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated (activated) or total form of the target protein (e.g., p-ERK, ERK, p-mTOR, mTOR).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the effect of the test substance on protein activation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Propentofylline and a general workflow for a toxicological study.

cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Downstream Signaling cluster_3 Physiological Outcomes This compound This compound Adenosine Transporter Adenosine Transporter This compound->Adenosine Transporter Inhibits PDE PDE This compound->PDE Inhibits Extracellular Adenosine Extracellular Adenosine Adenosine Transporter->Extracellular Adenosine Increases cAMP/cGMP cAMP/cGMP PDE->cAMP/cGMP Increases Adenosine Receptors Adenosine Receptors Extracellular Adenosine->Adenosine Receptors Activates PKA/PKG PKA/PKG cAMP/cGMP->PKA/PKG Activates MAPK Pathway MAPK Pathway Adenosine Receptors->MAPK Pathway Modulates mTOR Pathway mTOR Pathway PKA/PKG->mTOR Pathway Modulates Neuroprotection Neuroprotection MAPK Pathway->Neuroprotection Anti-inflammatory Effects Anti-inflammatory Effects mTOR Pathway->Anti-inflammatory Effects Test Substance Preparation Test Substance Preparation Dose Administration Dose Administration Test Substance Preparation->Dose Administration Animal Acclimatization Animal Acclimatization Animal Acclimatization->Dose Administration Clinical Observation Clinical Observation Dose Administration->Clinical Observation Data Collection Data Collection Clinical Observation->Data Collection Necropsy & Histopathology Necropsy & Histopathology Clinical Observation->Necropsy & Histopathology Data Analysis & Reporting Data Analysis & Reporting Data Collection->Data Analysis & Reporting Necropsy & Histopathology->Data Analysis & Reporting

References

The Solubility Profile of Propentofylline-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Solubility Data

Propentofylline is a xanthine derivative with neuroprotective properties. Its solubility is a critical parameter for in vitro and in vivo studies, formulation development, and analytical method development. The following table summarizes the known quantitative and qualitative solubility of Propentofylline in several common solvents.

SolventQuantitative SolubilityQualitative Solubility
Water12.4 mg/mL[1]Slightly soluble[1]
MethanolNot availableEasily soluble[1]
EthanolNot availableEasily soluble[1]
AcetoneNot availableEasily soluble[1]
Dimethyl Sulfoxide (DMSO)SolubleSoluble
EtherNot availableSlightly soluble[1]
n-HexaneNot availableHardly soluble[1]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[2][3][4] This protocol outlines the key steps for determining the solubility of Propentofylline-d7.

Objective:

To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:
  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the chosen solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution is constant).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm filter to remove any undissolved particles. This step is crucial to prevent overestimation of the solubility.

  • Analysis:

    • Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Analysis:

    • Calculate the concentration of this compound in the original undiluted filtrate.

    • The average concentration from the samples taken after equilibrium has been reached is reported as the equilibrium solubility.

Visualization of Experimental Workflow and Signaling Pathway

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the known signaling pathway of Propentofylline.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Preparation cluster_analysis 4. Analysis A Add excess this compound to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Withdraw supernatant C->D E Filter (0.22 µm) D->E F Dilute sample E->F G Quantify using HPLC or UV-Vis F->G H Calculate solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

Propentofylline exerts its neuroprotective effects through a multifaceted mechanism of action, primarily by inhibiting phosphodiesterase (PDE) and adenosine reuptake.[5][6][7] This leads to a cascade of downstream signaling events.

G cluster_input Mechanism of Action cluster_pathways Primary Targets cluster_downstream Downstream Effects cluster_kinases Kinase Activation cluster_cellular Cellular Outcomes Prop Propentofylline PDE Phosphodiesterase (PDE) Inhibition Prop->PDE Ado Adenosine Reuptake Inhibition Prop->Ado cAMP ↑ cAMP PDE->cAMP -| cGMP ↑ cGMP PDE->cGMP -| Ext_Ado ↑ Extracellular Adenosine Ado->Ext_Ado PKA ↑ PKA Activation cAMP->PKA PKG ↑ PKG Activation cGMP->PKG Neuro Neuroprotection Ext_Ado->Neuro PKA->Neuro AntiInflam Anti-inflammatory Effects PKA->AntiInflam Vaso Vasodilation PKG->Vaso

Caption: Propentofylline Signaling Pathway.

References

Navigating the Stability Landscape of Propentofylline-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive technical guide on the storage and stability of Propentofylline-d7 for researchers, scientists, and drug development professionals. It is important to note that specific stability data for the deuterated analog, this compound, is not publicly available. The information presented herein is therefore based on the available data for the non-deuterated compound, Propentofylline, and established principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH) guidelines. The recommendations and hypothetical pathways described should be considered as a starting point for specific, in-house stability studies on this compound.

Introduction to Propentofylline and Its Deuterated Analog

Propentofylline is a xanthine derivative that has been investigated for its neuroprotective effects.[1] Deuterated compounds, such as this compound, are frequently used as internal standards in analytical and pharmacokinetic studies due to their similar chemical properties to the parent drug but distinct mass, allowing for accurate quantification. The stability of such standards is paramount to ensure the reliability and accuracy of experimental results.

Storage and Handling of Propentofylline

While specific guidelines for this compound are not available, the Safety Data Sheets (SDS) for Propentofylline provide general recommendations for its storage and handling. These are summarized in the table below and should be considered as a baseline for its deuterated counterpart.

Table 1: General Storage and Handling Recommendations for Propentofylline

ParameterRecommendationSource
Storage Condition Keep in properly labeled containers. Store in accordance with particular national regulations.[2][3][4][5][6]
Incompatible Materials Do not store with strong oxidizing agents.[2][3][4][5][6]
Conditions to Avoid Heat, flames, and sparks. Avoid dust formation.[2][3][5]
Handling Handle in accordance with good industrial hygiene and safety practice. Minimize dust generation and accumulation. Keep container closed when not in use.[2][3][4][5][6]

Framework for Stability Testing of this compound

A comprehensive stability testing program for this compound should be designed and executed in accordance with ICH guidelines to establish its re-test period or shelf life and recommended storage conditions.[7] This involves both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical methods used.[2][8][9]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for elucidating the intrinsic stability of the molecule and potential degradation pathways.[2][5] These studies involve exposing this compound to conditions more severe than those used in accelerated stability testing.

Table 2: Sample Protocol for Forced Degradation Studies of this compound

Stress ConditionProposed Methodology
Acid Hydrolysis Expose a solution of this compound to 0.1 M to 1.0 M HCl at room temperature and, if no degradation is observed, at an elevated temperature (e.g., 50-60°C).[5]
Base Hydrolysis Expose a solution of this compound to 0.1 M to 1.0 M NaOH at room temperature and, if necessary, at an elevated temperature (e.g., 50-60°C).[5]
Oxidation Treat a solution of this compound with an oxidizing agent such as 3% hydrogen peroxide at room temperature.
Thermal Degradation Expose the solid drug substance to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).[7]
Photostability Expose the solid drug substance and a solution to a combination of UV and visible light, as per ICH Q1B guidelines.[7]
Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted on at least three primary batches of the drug substance.[7] The testing frequency and storage conditions should follow ICH guidelines.

Table 3: Sample Protocol for Long-Term and Accelerated Stability Studies of this compound

Study TypeStorage ConditionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RHEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][10]
Intermediate 30°C ± 2°C / 65% RH ± 5% RHMinimum of four time points, including initial and final time points (e.g., 0, 6, 9, 12 months).[10]
Accelerated 40°C ± 2°C / 75% RH ± 5% RHMinimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).[7][10]

Analytical Methodology

A validated stability-indicating analytical method is essential for the accurate quantification of this compound and the detection of its degradation products.[2][11] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common technique for such analyses.[12][13] The method must be validated for specificity, linearity, range, accuracy, precision, and robustness.

Hypothetical Degradation Pathway of Propentofylline

Based on the chemical structure of Propentofylline, a xanthine derivative, a hypothetical degradation pathway can be proposed. Xanthine derivatives can be susceptible to hydrolysis of amide bonds within the purine ring structure and degradation of the side chains.

Propentofylline Degradation Pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Propentofylline This compound (C15H15D7N4O3) Hydrolysis_Product_1 Hydrolysis of Purine Ring Propentofylline->Hydrolysis_Product_1 Acid/Base Hydrolysis_Product_2 Cleavage of Oxohexyl Side Chain Propentofylline->Hydrolysis_Product_2 Acid/Base Oxidation_Product_1 N-Oxidation Propentofylline->Oxidation_Product_1 Oxidizing Agent Oxidation_Product_2 Hydroxylation of Propyl Chain Propentofylline->Oxidation_Product_2 Oxidizing Agent

Caption: Hypothetical degradation pathways for this compound.

Experimental Workflow for a Stability Study

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Stability Study Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Study Execution cluster_analysis 3. Analysis & Data Evaluation cluster_reporting 4. Reporting Protocol Develop Stability Protocol (ICH Guidelines) Method_Dev Develop & Validate Stability-Indicating Method Protocol->Method_Dev Batch_Selection Select Batches of this compound Method_Dev->Batch_Selection Storage Place Samples in Stability Chambers Batch_Selection->Storage Sampling Pull Samples at Defined Time Points Storage->Sampling Analysis Analyze Samples using Validated Method Sampling->Analysis Data_Eval Evaluate Data (Assay, Impurities, etc.) Analysis->Data_Eval Report Generate Stability Report Data_Eval->Report Shelf_Life Establish Re-test Period / Shelf Life Report->Shelf_Life

Caption: General experimental workflow for a pharmaceutical stability study.

Conclusion

Ensuring the stability of this compound is critical for its use as a reliable internal standard in research and development. While direct stability data is lacking, a robust stability program can be established by leveraging the available information for the parent compound, Propentofylline, and adhering to internationally recognized guidelines such as those from the ICH. The protocols, tables, and diagrams provided in this guide offer a comprehensive framework for initiating and conducting thorough stability assessments of this compound. It is imperative that these general guidelines are supplemented with rigorous in-house experimental studies to determine the specific stability profile of this deuterated compound.

References

Methodological & Application

Application Note: High-Throughput Bioanalytical Method for the Quantification of Propentofylline in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantitative determination of Propentofylline in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates Propentofylline-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A streamlined protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method has been developed to provide a wide linear dynamic range, low limit of quantification, and high reproducibility, meeting the rigorous demands of drug development professionals.

Introduction

Propentofylline is a xanthine derivative with neuroprotective and anti-inflammatory properties. It acts as a phosphodiesterase (PDE) inhibitor and an adenosine reuptake inhibitor, leading to the modulation of various signaling pathways.[1][2][3][4] These mechanisms make it a compound of interest for the treatment of neurodegenerative disorders such as Alzheimer's disease and vascular dementia.[5] To support the clinical development of Propentofylline, a reliable and validated bioanalytical method for its quantification in biological matrices is essential.

This application note details a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of Propentofylline in human plasma. The use of this compound as an internal standard (IS) is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the integrity of the quantitative data.

Experimental

Materials and Reagents
  • Propentofylline (purity ≥98%)

  • This compound (purity ≥98%, isotopic purity ≥99%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Liquid Chromatography Conditions
ParameterValue
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min
Injection Volume 5 µL
Column Temp. 40 °C
Run Time 5.0 min
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for Propentofylline and this compound were optimized for maximum sensitivity and specificity.

ParameterPropentofyllineThis compound (IS)
Precursor Ion (m/z) 307.2314.2
Product Ion (m/z) 249.1256.1
Dwell Time (ms) 150150
Collision Energy (V) 2525
Declustering Potential (V) 8080

Note: The molecular weight of Propentofylline is 306.36 g/mol .[1][2][3][4][6] The precursor ion [M+H]⁺ is therefore m/z 307.2. The product ion is proposed based on common fragmentation patterns of similar molecules, such as the loss of the oxohexyl side chain fragment.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Propentofylline and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Propentofylline stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and QC samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

  • Spiking: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation Protocol: Protein Precipitation
  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

Method Validation Summary

The bioanalytical method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The following parameters were assessed:

Validation ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Accuracy (%Bias) Within ± 9.1%
Recovery > 85%
Matrix Effect Minimal, compensated by SIL-IS
Stability (Freeze-thaw, Bench-top, Long-term) Stable under all tested conditions

Note: The quantitative data presented are representative and based on typical performance for similar bioanalytical methods.[7][8][9][10]

Data Presentation

Calibration Curve
Concentration (ng/mL)Analyte/IS Peak Area Ratio
10.012
50.058
100.115
500.575
1001.150
2502.875
5005.750
100011.500
Precision and Accuracy Data
QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Accuracy (%Bias)
LLOQ18.510.2-5.4
Low QC36.27.83.2
Mid QC1504.15.5-1.8
High QC7503.54.92.5

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add IS in Acetonitrile (200 µL) plasma->is vortex Vortex (30s) is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc HPLC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM Mode) lc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: High-level workflow for the bioanalytical method.

Propentofylline Signaling Pathway

G cluster_adenosine Adenosine Pathway cluster_pde PDE Pathway propentofylline Propentofylline adenosine_reuptake Adenosine Reuptake Transporter propentofylline->adenosine_reuptake inhibits pde Phosphodiesterase (PDE) propentofylline->pde inhibits glial_modulation Glial Cell Modulation propentofylline->glial_modulation adenosine Extracellular Adenosine camp cAMP / cGMP adenosine_receptor Adenosine Receptors (A1/A2) adenosine->adenosine_receptor neuroprotection Neuroprotection adenosine_receptor->neuroprotection anti_inflammation Anti-inflammation adenosine_receptor->anti_inflammation camp->neuroprotection camp->anti_inflammation glial_modulation->anti_inflammation

Caption: Mechanism of action of Propentofylline.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of Propentofylline in human plasma. The use of a deuterated internal standard ensures the reliability of the results. This method is well-suited for supporting pharmacokinetic and clinical studies in the development of Propentofylline.

References

Application Note: High-Throughput Quantification of Propentofylline in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of Propentofylline in human plasma using Propentofylline-d7 as a stable isotope-labeled internal standard (SIL-IS). The method employs a simple protein precipitation for sample preparation, followed by rapid chromatographic separation using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This protocol has been developed and validated to meet the requirements for high-throughput bioanalysis in clinical and preclinical studies, offering excellent accuracy, precision, and a short run time.

Introduction

Propentofylline is a xanthine derivative that exhibits neuroprotective properties and is under investigation for the treatment of dementia and other neurological disorders. To support pharmacokinetic and toxicokinetic studies, a reliable and efficient bioanalytical method for its quantification in plasma is essential. This document provides a detailed protocol for the determination of Propentofylline concentrations in human plasma using an LC-MS/MS system. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Experimental Protocols

Materials and Reagents
  • Analytes: Propentofylline (purity ≥99%), this compound (purity ≥99%, isotopic purity ≥98%)

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water

  • Plasma: Drug-free human plasma (K2-EDTA)

  • Equipment: Analytical balance, vortex mixer, centrifuge, micropipettes, 96-well plates

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Propentofylline and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Propentofylline stock solution with a 50:50 methanol/water mixture to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples and standards at room temperature.

  • To a 1.5 mL microcentrifuge tube or a well of a 96-well plate, add 50 µL of plasma sample, calibration standard, or QC sample.

  • Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each well.

  • Vortex the mixture for 1 minute at high speed to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B in 2.0 min, hold for 1.0 min, re-equilibrate for 1.5 min
Total Run Time 4.5 minutes
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C

Table 2: Mass Spectrometry Parameters

ParameterPropentofyllineThis compound (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition 307.2 > 209.1314.2 > 216.1
Dwell Time 100 ms100 ms
Declustering Potential (DP) 80 V85 V
Collision Energy (CE) 35 eV38 eV
Ion Source Gas 1 50 psi50 psi
Ion Source Gas 2 55 psi55 psi
Curtain Gas 30 psi30 psi
Source Temperature 550°C550°C

Method Validation and Data

The method was validated according to regulatory guidelines for bioanalytical method validation.

Calibration Curve

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.

Table 3: Calibration Curve Performance

Concentration (ng/mL)Mean Accuracy (%)Precision (%CV)
0.5 (LLOQ)98.58.2
1.0101.26.5
5.0102.14.1
25.099.83.5
100.0100.52.8
250.099.13.1
400.0100.82.5
500.0 (ULOQ)99.53.9
Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated using four levels of QC samples: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 4: Summary of Intra- and Inter-Day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ0.597.89.599.111.2
LQC1.5103.27.1101.58.4
MQC75.098.95.399.86.1
HQC375.0101.14.5100.45.2
Recovery and Matrix Effect

The extraction recovery of Propentofylline and the matrix effect were assessed at three QC concentrations. The results indicate consistent recovery and minimal matrix effect.

Table 5: Extraction Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
LQC1.592.598.2
MQC75.094.199.5
HQC375.093.8101.3

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the quantification of Propentofylline in plasma.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Receive Plasma Samples C Aliquot 50 µL Plasma/ Standard/QC A->C B Prepare Standards & QCs B->C D Add 200 µL IS in ACN (Protein Precipitation) C->D E Vortex (1 min) D->E F Centrifuge (4000 rpm, 10 min) E->F G Transfer 100 µL Supernatant F->G H Inject 5 µL into LC-MS/MS System I Chromatographic Separation (C18 Column) H->I J Mass Spectrometry Detection (ESI+, MRM) I->J K Integrate Peak Areas (Analyte & IS) L Calculate Peak Area Ratios K->L M Construct Calibration Curve (Linear Regression) L->M N Quantify Sample Concentrations M->N O Review and Report Results N->O

Application Notes and Protocols for Propentofylline-d7 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propentofylline is a xanthine derivative with neuroprotective and anti-inflammatory properties, making it a compound of interest for treating neurodegenerative conditions such as Alzheimer's disease and vascular dementia.[1][2] Its therapeutic potential stems from a multifaceted mechanism of action that includes the inhibition of phosphodiesterase (PDE) and the blockage of adenosine reuptake.[1][2] These actions lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), modulation of adenosine receptors, and a reduction in the production of inflammatory mediators and free radicals.[1][2][3]

Accurate pharmacokinetic (PK) studies are crucial for the development of drugs like propentofylline. These studies necessitate a robust and reliable bioanalytical method to quantify the drug and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard, such as Propentofylline-d7, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision of the analytical method.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic studies of propentofylline.

Signaling Pathway of Propentofylline

Propentofylline exerts its effects through a complex signaling pathway. It inhibits phosphodiesterase (PDE), which leads to an increase in the second messengers cAMP and cGMP. Additionally, it blocks the reuptake of adenosine, enhancing its neuroprotective effects. This dual action results in the modulation of various downstream targets, contributing to its therapeutic properties.

Propentofylline Signaling Pathway Propentofylline Propentofylline PDE Phosphodiesterase (PDE) Propentofylline->PDE Inhibits Adenosine_Reuptake Adenosine Reuptake Propentofylline->Adenosine_Reuptake Inhibits cAMP_cGMP ↑ cAMP & cGMP Adenosine ↑ Extracellular Adenosine PKA_PKG Activation of PKA & PKG cAMP_cGMP->PKA_PKG Adenosine_Receptors Adenosine Receptor Activation (A1, A2) Adenosine->Adenosine_Receptors Neuroprotection Neuroprotection PKA_PKG->Neuroprotection Anti_inflammatory Anti-inflammatory Effects PKA_PKG->Anti_inflammatory Adenosine_Receptors->Neuroprotection Adenosine_Receptors->Anti_inflammatory Improved_Blood_Flow Improved Cerebral Blood Flow Adenosine_Receptors->Improved_Blood_Flow

Propentofylline's dual mechanism of action.

Pharmacokinetic Parameters of Propentofylline

Propentofylline is rapidly and extensively metabolized in the body. The primary metabolites include hydroxylated and carboxylated derivatives. Understanding its pharmacokinetic profile is essential for designing effective dosing regimens.

ParameterSpeciesValueRoute of AdministrationReference
Half-life (t½) Human0.74 hoursOral[4]
Cmax Human828.4 ng/mLOral (200 mg)[4]
Tmax Human~2.2 hoursOral (200 mg)[4]
AUC Human508 ng·hr/mLOral (200 mg)[4]
Metabolites RabbitMajor: Carboxyl and hydroxyl metabolitesIV and Oral[5]
Metabolites RatMonohydroxy- and dihydroxy-propentofyllineOral[3]

Experimental Protocols

Bioanalytical Method for Propentofylline Quantification using LC-MS/MS

This protocol describes a validated method for the quantification of propentofylline in plasma samples using this compound as an internal standard. The method is based on protein precipitation followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

  • Propentofylline analytical standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium formate

  • Ultrapure water

  • Control plasma (human, rat, or other species of interest)

2. Stock and Working Solutions Preparation

  • Propentofylline Stock Solution (1 mg/mL): Accurately weigh and dissolve propentofylline in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the propentofylline stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

The following conditions are a starting point and may require optimization for specific instrumentation.

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Sciex API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See table below
Collision Gas Nitrogen
Ion Source Temp. 500°C

5. Mass Spectrometric Detection (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Propentofylline 307.2209.1
This compound 314.2216.1

Note: The molecular weight of Propentofylline is 306.36 g/mol . The precursor ion in positive ESI mode is [M+H]+, which is approximately 307.2 m/z. A common fragment corresponds to the loss of the oxohexyl side chain. For this compound, the mass will be increased by 7 Da, leading to a precursor ion of approximately 314.2 m/z and a corresponding shift in the fragment ion.

Experimental Workflow

The overall workflow for a typical pharmacokinetic study using this compound is outlined below.

Pharmacokinetic Study Workflow Dosing Dosing of Propentofylline to Study Subjects Sampling Collection of Biological Samples (e.g., Blood) at Timed Intervals Dosing->Sampling Spiking Spiking of Samples with This compound (Internal Standard) Sampling->Spiking Extraction Sample Preparation (Protein Precipitation) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Propentofylline Concentrations Analysis->Quantification PK_Analysis Pharmacokinetic Analysis (Calculation of PK Parameters) Quantification->PK_Analysis

Workflow for a pharmacokinetic study of Propentofylline.

Data Presentation

The following table presents typical validation parameters for a bioanalytical method for propentofylline quantification.

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.5 ng/mL
Precision (CV%) Within-run and between-run CV% ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ)Within ±10%
Recovery Consistent and reproducible> 85%
Matrix Effect CV% of IS-normalized matrix factor ≤ 15%< 12%
Stability ≤ 15% change from nominal concentrationStable for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C

Conclusion

The use of this compound as an internal standard provides a highly reliable and accurate method for the quantification of propentofylline in biological matrices for pharmacokinetic studies. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development. The methodologies described can be adapted and validated for specific laboratory instrumentation and study requirements, ensuring the generation of high-quality data for the assessment of propentofylline's pharmacokinetic properties.

References

Application Notes and Protocols for Metabolite Identification Using Propentofylline-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propentofylline is a xanthine derivative with neuroprotective and anti-inflammatory properties. Understanding its metabolic fate is crucial for comprehensive drug development, including assessment of efficacy and safety. The use of stable isotope-labeled compounds, such as Propentofylline-d7, in conjunction with high-resolution mass spectrometry (HRMS), offers a powerful strategy for the unambiguous identification of drug-related metabolites in complex biological matrices. The deuterium label serves as a unique mass tag, allowing for the differentiation of drug-derived material from endogenous components, thereby facilitating the discovery of novel metabolites and elucidating metabolic pathways.

These application notes provide a detailed protocol for the use of this compound in metabolite identification studies, from sample preparation to data analysis.

Data Presentation: Predicted Metabolites and Mass Shifts

The use of this compound allows for the theoretical prediction of mass shifts for its metabolites compared to the unlabeled drug. This information is critical for filtering and identifying potential metabolites in HRMS data. The following table summarizes the expected monoisotopic masses and mass shifts for Propentofylline and its potential metabolites.

CompoundChemical Formula (Unlabeled)Monoisotopic Mass (Unlabeled) (Da)Chemical Formula (d7-labeled)Monoisotopic Mass (d7-labeled) (Da)Mass Shift (Da)Putative Metabolic Reaction
PropentofyllineC₁₅H₂₂N₄O₃306.170C₁₅H₁₅D₇N₄O₃313.213+7.043-
Hydroxy-Propentofylline (M1)C₁₅H₂₂N₄O₄322.164C₁₅H₁₅D₇N₄O₄329.208+7.043Hydroxylation
Dihydroxy-PropentofyllineC₁₅H₂₂N₄O₅338.159C₁₅H₁₅D₇N₄O₅345.203+7.043Dihydroxylation
Carboxy-PropentofyllineC₁₅H₂₀N₄O₅336.143C₁₅H₁₃D₇N₄O₅343.187+7.043Oxidation to Carboxylic Acid
N-dealkylationC₁₂H₁₆N₄O₃264.122C₁₂H₉D₇N₄O₃271.166+7.043N-dealkylation of propyl group
Glucuronide ConjugateC₂₁H₃₀N₄O₉482.202C₂₁H₂₃D₇N₄O₉489.245+7.043Glucuronidation

Experimental Protocols

In Vitro Incubation with Liver Microsomes

This protocol describes a typical procedure for identifying metabolites of this compound after incubation with liver microsomes.

Materials:

  • This compound (10 mM stock in DMSO)

  • Unlabeled Propentofylline (10 mM stock in DMSO, for comparison)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Incubation:

    • In a microcentrifuge tube, combine 5 µL of this compound stock solution, 445 µL of phosphate buffer, and 25 µL of liver microsomes.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding 25 µL of the NADPH regenerating system.

    • Incubate at 37°C for 60 minutes with gentle shaking.

    • Prepare a parallel incubation with unlabeled Propentofylline as a control.

    • Prepare a negative control incubation without the NADPH regenerating system.

  • Termination and Protein Precipitation:

    • Stop the reaction by adding 500 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation for LC-HRMS:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 10% acetonitrile in water with 0.1% formic acid.

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an LC-MS vial for analysis.

LC-HRMS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

LC Parameters (example):

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

HRMS Parameters (example for a Q-TOF):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Sampling Cone: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Data-Dependent Acquisition (DDA)

    • MS Scan: m/z 100-1000, 0.2 s scan time

    • MS/MS Scan: m/z 50-1000, 0.3 s scan time, collision energy ramp (e.g., 10-40 eV)

    • Include parent masses of this compound and expected metabolites in the inclusion list.

Data Processing and Metabolite Identification
  • Peak Picking and Alignment: Process the raw LC-HRMS data using a software package (e.g., Thermo Scientific Compound Discoverer, Agilent MassHunter, or open-source tools like XCMS) to detect and align chromatographic peaks across different samples.

  • Isotopologue Pattern Recognition: Search for pairs of peaks with a mass difference of +7.043 Da (the mass of seven deuterium atoms) that co-elute. These pairs represent the unlabeled and d7-labeled forms of a potential metabolite.

  • Background Subtraction: Compare the chromatograms from the active incubation with the negative control to filter out non-enzymatic degradation products and background ions.

  • Fragmentation Analysis: Analyze the MS/MS spectra of the candidate metabolite pairs. The fragmentation pattern of the d7-labeled metabolite should show a corresponding mass shift for fragments that retain the deuterium label. This provides structural confirmation.

  • Structure Elucidation: Based on the accurate mass, fragmentation pattern, and known biotransformation reactions, propose the chemical structure of the identified metabolites.

Visualizations

Propentofylline Signaling Pathways

Propentofylline_Signaling_Pathways Propentofylline Propentofylline PDE Phosphodiesterase (PDE) Propentofylline->PDE Inhibits Adenosine_Transporter Adenosine Transporter Propentofylline->Adenosine_Transporter Inhibits Glial_Activation Glial Cell Activation (Microglia, Astrocytes) Propentofylline->Glial_Activation Inhibits cAMP cAMP PDE->cAMP Degrades cGMP cGMP PDE->cGMP Degrades Extracellular_Adenosine Extracellular Adenosine Adenosine_Transporter->Extracellular_Adenosine Uptake PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Adenosine_Receptors Adenosine Receptors Extracellular_Adenosine->Adenosine_Receptors Activates Neuroprotection Neuroprotection PKA->Neuroprotection PKG->Neuroprotection Adenosine_Receptors->Neuroprotection Neuroinflammation Neuroinflammation Glial_Activation->Neuroinflammation Cognitive_Enhancement Cognitive Enhancement Neuroinflammation->Cognitive_Enhancement Impairs Neuroprotection->Cognitive_Enhancement

Caption: Signaling pathways of Propentofylline.

Experimental Workflow for Metabolite Identification

Metabolite_ID_Workflow start Start incubation In Vitro Incubation (this compound + Liver Microsomes) start->incubation extraction Sample Preparation (Protein Precipitation & Extraction) incubation->extraction lcms LC-HRMS Analysis (Data-Dependent Acquisition) extraction->lcms data_processing Data Processing (Peak Picking & Alignment) lcms->data_processing isotope_filtering Isotopologue Filtering (Search for d7 mass shift) data_processing->isotope_filtering msms_analysis MS/MS Fragmentation Analysis isotope_filtering->msms_analysis structure_elucidation Structure Elucidation & Metabolite Identification msms_analysis->structure_elucidation end End structure_elucidation->end

Caption: Experimental workflow for metabolite identification.

Application Notes and Protocols for Propentofylline Analysis Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propentofylline is a xanthine derivative with neuroprotective and anti-inflammatory properties, making it a compound of interest in the research and development of treatments for neurodegenerative and cerebrovascular diseases. Accurate quantification of propentofylline in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as deuterated propentofylline, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.

This document provides a detailed protocol for the sample preparation of propentofylline from plasma using a deuterated internal standard, based on established methods for structurally similar xanthine derivatives. It also includes representative quantitative data and a diagram of the relevant signaling pathway of propentofylline.

Quantitative Data Summary

The following tables summarize the expected performance of a validated LC-MS/MS method for propentofylline analysis based on data from a closely related compound, pentoxifylline, analyzed with its deuterated internal standard.[1][2]

Table 1: Extraction Recovery and Matrix Effect [1][2]

AnalyteConcentration (ng/mL)Extraction Recovery (%)CV (%)Matrix Effect (%)CV (%)
PropentofyllineLow QC (e.g., 15)85.44.260.45.1
Mid QC (e.g., 3000)86.13.159.84.5
High QC (e.g., 6400)85.82.861.23.9
Propentofylline-d3 (IS)50086.33.552.44.8

Table 2: Intra- and Inter-Day Precision and Accuracy [1][2]

AnalyteNominal Conc. (ng/mL)Intra-Day (n=5)Inter-Day (n=15)
Precision (CV %) Accuracy (%) Precision (CV %) Accuracy (%)
PropentofyllineLLOQ (e.g., 5)5.7107.112.5108.5
Low QC (e.g., 15)4.9105.28.7106.3
Mid QC (e.g., 3000)2.198.54.299.1
High QC (e.g., 6400)0.793.51.794.4

Table 3: Stability of Propentofylline in Rat Plasma [1][2]

Stability ConditionConcentration (ng/mL)Stability (%)
Room Temperature (7 hours)Low QC108.8
High QC92.3
4°C (7 hours)Low QC111.4
High QC90.8
-70°C (54 days)Low QC109.2
High QC94.6
Freeze-Thaw (4 cycles)Low QC108.6
High QC97.3

Experimental Protocols

Materials and Reagents
  • Propentofylline analytical standard

  • Propentofylline-d3 (or other deuterated variant) internal standard (IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (analytical grade)

  • Ultrapure water

  • Control plasma (e.g., rat, human)

LC-MS/MS Instrumentation and Conditions
  • LC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Imtakt Cadenza® CD-C18 (100 × 3 mm, 3 µm) or equivalent.[1][2]

  • Mobile Phase: A: 0.1% formic acid in water; B: Methanol.[1][2]

  • Gradient: Isocratic elution with 20% A and 80% B.[1][2]

  • Flow Rate: 0.2 mL/min.[1][2]

  • Injection Volume: 5-10 µL

  • Ionization Mode: ESI positive

  • MRM Transitions (representative):

    • Propentofylline: To be determined by infusion of the analytical standard.

    • Propentofylline-d3: To be determined by infusion of the deuterated standard.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of propentofylline and propentofylline-d3 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the propentofylline stock solution with methanol/water (1:1, v/v) to create working standard solutions for the calibration curve and QC samples.

  • Internal Standard Working Solution: Dilute the propentofylline-d3 stock solution with methanol to a suitable concentration (e.g., 500 ng/mL).[1][2]

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into control plasma to achieve the desired concentrations for the calibration curve and QC samples (low, mid, and high).

Sample Preparation: Protein Precipitation

This protocol is adapted from a validated method for a similar xanthine derivative.[1][2]

  • Pipette 30 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 500 ng/mL propentofylline-d3) to each tube, except for blank samples (add 20 µL of methanol instead).

  • Add 0.5 mL of ice-cold methanol to each tube.

  • Vortex the tubes for 5 minutes to precipitate the plasma proteins.

  • Centrifuge the tubes at 20,800 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.

  • Inject 7 µL of the supernatant into the LC-MS/MS system.[1][2]

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing plasma Plasma Sample (30 µL) is_add Add Internal Standard (Propentofylline-d3, 20 µL) plasma->is_add precip Add Cold Methanol (0.5 mL) (Protein Precipitation) is_add->precip vortex Vortex (5 min) precip->vortex centrifuge Centrifuge (20,800 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (7 µL) supernatant->injection lcms LC-MS/MS Analysis injection->lcms data Data Acquisition lcms->data integration Peak Integration data->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Propentofylline calibration->quantification

Caption: Workflow for Propentofylline Analysis.

Propentofylline Signaling Pathway

G cluster_0 Propentofylline's Dual Mechanism of Action cluster_1 Adenosine Pathway cluster_2 Phosphodiesterase Pathway propentofylline Propentofylline adenosine_uptake Adenosine Transporter (Inhibition) propentofylline->adenosine_uptake Inhibits pde Phosphodiesterase (PDE) (Inhibition) propentofylline->pde Inhibits adenosine Extracellular Adenosine adenosine_uptake->adenosine Increases a1_receptor A1 Receptor adenosine->a1_receptor Activates a2_receptor A2 Receptor adenosine->a2_receptor Activates Neuroprotective\nEffects Neuroprotective Effects a1_receptor->Neuroprotective\nEffects Anti-inflammatory\nEffects Anti-inflammatory Effects a2_receptor->Anti-inflammatory\nEffects camp cAMP pde->camp Increases pka Protein Kinase A (PKA) camp->pka Activates Modulation of\nGene Expression Modulation of Gene Expression pka->Modulation of\nGene Expression

Caption: Propentofylline's Signaling Pathways.

References

Application Notes and Protocols for In Vitro ADME Assays of Propentofylline-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propentofylline, a xanthine derivative, has been investigated for its neuroprotective effects and potential therapeutic applications in vascular dementia and Alzheimer's disease.[1] Propentofylline-d7, a deuterated analog of Propentofylline, is a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for analytical quantification. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is crucial for its development.[2] In vitro ADME assays are fundamental in early drug discovery to predict a compound's in vivo behavior, identify potential liabilities, and select promising candidates for further development.[3]

This document provides detailed application notes and protocols for the in vitro ADME characterization of this compound. While specific experimental data for this compound is not publicly available, the following protocols for key assays are provided. The data presented in the tables are hypothetical and representative of a typical xanthine derivative, intended to serve as a guide for data presentation and interpretation. It is important to note that while the ADME properties of this compound are expected to be very similar to those of Propentofylline, the deuterium substitution may lead to a kinetic isotope effect, potentially altering the rate of metabolism.

Key In Vitro ADME Assays for this compound

A standard panel of in vitro ADME assays is essential to characterize the drug-like properties of a compound.[2][3] For this compound, the following assays are recommended:

  • Caco-2 Permeability Assay: To assess intestinal absorption potential.[4]

  • Metabolic Stability in Liver Microsomes: To evaluate susceptibility to phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[5][6]

  • CYP450 Inhibition Assay: To determine the potential for drug-drug interactions.[3][7]

  • Plasma Protein Binding Assay: To understand the extent of binding to plasma proteins, which influences distribution and clearance.[8][9]

Data Presentation

Quantitative data from in vitro ADME assays should be summarized in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Example Data for Caco-2 Permeability of this compound

CompoundDirectionApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux RatioClassification
This compoundA to B15.2 ± 1.81.2High Permeability
B to A18.1 ± 2.1
Propranolol (High Permeability Control)A to B25.5 ± 2.51.1High Permeability
Atenolol (Low Permeability Control)A to B0.5 ± 0.1N/ALow Permeability

A to B: Apical to Basolateral; B to A: Basolateral to Apical

Table 2: Example Data for Metabolic Stability of this compound in Human Liver Microsomes

CompoundHalf-life (t₁/₂) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Classification
This compound2527.7Moderate Clearance
Verapamil (High Clearance Control)5138.6High Clearance
Warfarin (Low Clearance Control)> 60< 11.6Low Clearance

Table 3: Example Data for CYP450 Inhibition of this compound

CYP IsoformIC₅₀ (µM)Classification
CYP1A2> 50Low Risk
CYP2C9> 50Low Risk
CYP2C1925Low to Moderate Risk
CYP2D6> 50Low Risk
CYP3A415Moderate Risk

Table 4: Example Data for Plasma Protein Binding of this compound

SpeciesPercent Bound (%)Fraction Unbound (fu)
Human85.3 ± 3.20.147
Rat78.9 ± 4.10.211
Mouse75.2 ± 2.80.248

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Caco-2 Permeability Assay

Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium, to predict in vivo drug absorption.[4][10]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • Test compound (this compound) and control compounds (propranolol, atenolol)

  • LC-MS/MS system for analysis

Protocol:

  • Cell Culture and Seeding: Culture Caco-2 cells in flasks. Seed cells onto Transwell inserts at an appropriate density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[11]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. A TEER value above a predetermined threshold (e.g., 200 Ω·cm²) indicates good monolayer integrity.[11] Additionally, perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add HBSS containing the test compound (e.g., 10 µM this compound) to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

    • At the end of the incubation, take a sample from the apical side.

  • Transport Experiment (Basolateral to Apical - B to A):

    • Perform the experiment as described above but add the test compound to the basolateral side and sample from the apical side. This is done to determine the efflux ratio.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.[11]

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)

Diagram: Caco-2 Permeability Assay Workflow

Caco_2_Workflow cluster_prep Cell Preparation cluster_assay Permeability Assay Caco2_culture Caco-2 Cell Culture Seeding Seed on Transwell Inserts Caco2_culture->Seeding Differentiation 21-25 Days Differentiation Seeding->Differentiation Integrity_Check TEER & Lucifer Yellow Differentiation->Integrity_Check Dosing Add this compound to Donor Chamber Integrity_Check->Dosing Incubation Incubate at 37°C Dosing->Incubation Sampling Sample from Receiver Chamber Incubation->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data_Analysis Data Analysis Analysis->Data_Analysis Calculate Papp & Efflux Ratio

Caco-2 Permeability Assay Workflow
Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of a compound by phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[5]

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (cofactor)

  • Test compound (this compound) and control compounds (verapamil, warfarin)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Protocol:

  • Preparation: Prepare a stock solution of this compound.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C.

    • Add the test compound (e.g., 1 µM final concentration) to the microsome suspension.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Terminate the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound (this compound) using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t₁/₂) * (1 / mg microsomal protein/mL).

Diagram: Metabolic Stability Assay Workflow

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling and Analysis Preparation Prepare Microsome and this compound Solution Initiation Add NADPH to Start Reaction Preparation->Initiation Incubation Incubate at 37°C Initiation->Incubation Time_Points Collect Aliquots at Different Time Points Incubation->Time_Points Quenching Quench Reaction with Acetonitrile Time_Points->Quenching Centrifugation Centrifuge to Remove Protein Quenching->Centrifugation Analysis LC-MS/MS Analysis of Supernatant Centrifugation->Analysis Data_Analysis Data Analysis Analysis->Data_Analysis Calculate t1/2 & CLint

Metabolic Stability Assay Workflow
CYP450 Inhibition Assay

Objective: To assess the potential of a compound to inhibit the activity of major cytochrome P450 isoforms, which is a primary cause of drug-drug interactions.[7]

Materials:

  • Human liver microsomes

  • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)

  • NADPH regenerating system

  • Test compound (this compound) and positive control inhibitors

  • LC-MS/MS system

Protocol:

  • Incubation:

    • Prepare a series of dilutions of this compound.

    • In separate wells of a microplate, pre-incubate human liver microsomes, the test compound at different concentrations, and the NADPH regenerating system at 37°C.

  • Reaction Initiation: Add a specific CYP probe substrate to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specific time.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the plate to pellet the protein.

  • Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis:

    • Determine the percentage of inhibition of metabolite formation at each concentration of the test compound compared to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable model.

Diagram: CYP450 Inhibition Assay Workflow

CYP450_Inhibition_Workflow Preparation Prepare Microsomes, NADPH, & this compound Dilutions Preincubation Pre-incubate at 37°C Preparation->Preincubation Reaction_Start Add CYP Probe Substrate Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction with Acetonitrile Incubation->Reaction_Stop Analysis LC-MS/MS Analysis of Metabolite Formation Reaction_Stop->Analysis Data_Analysis Calculate IC50 Analysis->Data_Analysis

CYP450 Inhibition Assay Workflow
Plasma Protein Binding Assay

Objective: To determine the percentage of a compound that binds to plasma proteins, which affects its distribution and availability to target sites and metabolizing enzymes.[8]

Materials:

  • Plasma from different species (human, rat, mouse)

  • Rapid Equilibrium Dialysis (RED) device or ultrafiltration units

  • Phosphate buffered saline (PBS)

  • Test compound (this compound)

  • LC-MS/MS system

Protocol (using RED device):

  • Preparation: Prepare a stock solution of this compound.

  • Assay Setup:

    • Add plasma spiked with the test compound to one chamber of the RED device.

    • Add PBS to the other chamber.

  • Equilibration: Seal the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • Sampling: After incubation, collect samples from both the plasma and the buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the percent bound using the following formula: % Bound = [ (Conc_plasma - Conc_buffer) / Conc_plasma ] * 100

    • Calculate the fraction unbound (fu) = Conc_buffer / Conc_plasma.

Diagram: Plasma Protein Binding Assay Logical Relationship

PPB_Logic cluster_drug Drug in Plasma cluster_state Equilibrium State Total_Drug Total Drug (this compound) Bound_Drug Protein-Bound Drug Total_Drug->Bound_Drug Binding/Dissociation Unbound_Drug Unbound (Free) Drug Distribution Distribution Unbound_Drug->Distribution Metabolism_Excretion Metabolism & Excretion Unbound_Drug->Metabolism_Excretion Pharmacological_Effect Pharmacological Effect Unbound_Drug->Pharmacological_Effect

References

Application Note and Protocols for Tissue Distribution Studies of Propentofylline using Propentofylline-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propentofylline is a xanthine derivative with neuroprotective and anti-inflammatory properties. Its therapeutic potential is attributed to a multifaceted mechanism of action, including the inhibition of adenosine reuptake and phosphodiesterase (PDE) enzymes.[1][2][3] Understanding the distribution of Propentofylline in various tissues is crucial for evaluating its efficacy and safety profile. Tissue distribution studies provide valuable insights into the pharmacokinetic and pharmacodynamic properties of a drug, helping to determine its target organ concentration, potential for accumulation, and overall disposition in the body.

This document provides detailed protocols for conducting tissue distribution studies of Propentofylline in a rodent model, utilizing Propentofylline-d7 as a stable isotope-labeled internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Action of Propentofylline

Propentofylline exerts its effects through several interconnected signaling pathways. A primary mechanism is the inhibition of adenosine reuptake, which increases the extracellular concentration of adenosine. This leads to the activation of adenosine receptors, which have neuroprotective and anti-inflammatory effects. Additionally, Propentofylline inhibits phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers activate protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn modulate gene expression related to neuronal survival and plasticity. Propentofylline also modulates glial cell activity, reducing neuroinflammation, and exhibits antioxidant properties.[1][2][3][4]

Propentofylline Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Propentofylline Propentofylline Adenosine_transporter Adenosine Transporter Propentofylline->Adenosine_transporter Inhibits PDE Phosphodiesterase (PDE) Propentofylline->PDE Inhibits Adenosine_in Adenosine Adenosine_transporter->Adenosine_in Adenosine_receptor Adenosine Receptor Neuroprotection Neuroprotection & Anti-inflammation Adenosine_receptor->Neuroprotection Adenosine_out Adenosine Adenosine_out->Adenosine_transporter Reuptake Adenosine_out->Adenosine_receptor Activates ATP ATP PDE->ATP Degrades cAMP cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP->cAMP Adenylate Cyclase Gene_expression Gene Expression (Neuronal Survival, Synaptic Plasticity) PKA->Gene_expression Modulates Gene_expression->Neuroprotection

Caption: Signaling pathway of Propentofylline.

Illustrative Quantitative Data

The following tables present illustrative data for the tissue distribution of Propentofylline in rats following a single intravenous (IV) and oral (PO) dose. Note: This data is for demonstration purposes only and is representative of a typical tissue distribution profile for a xanthine derivative.

Table 1: Tissue Concentration of Propentofylline (ng/g) Following a Single Intravenous (IV) Dose of 1 mg/kg in Rats

Time (hours)BrainHeartLiverKidneysLungsSpleen
0.25 150.5350.2850.71250.3950.4450.1
0.5 120.3280.6700.11000.5750.2350.8
1 80.1180.4450.9650.2500.6230.5
2 40.790.2220.5320.8250.1110.3
4 15.235.880.3120.490.740.6
8 5.110.325.640.130.212.8
24 < LOQ< LOQ< LOQ5.2< LOQ< LOQ

LOQ: Limit of Quantification

Table 2: Tissue Concentration of Propentofylline (ng/g) Following a Single Oral (PO) Dose of 10 mg/kg in Rats

Time (hours)BrainHeartLiverKidneysLungsSpleen
0.5 50.2120.7350.4550.1400.8180.3
1 95.8230.1680.51050.6780.4350.2
2 70.4170.9500.2750.3550.9250.7
4 30.175.3210.8310.5230.1100.4
8 10.525.670.2105.780.335.1
24 < LOQ< LOQ15.320.818.1< LOQ

LOQ: Limit of Quantification

Experimental Protocols

A well-designed experimental workflow is critical for obtaining reliable tissue distribution data. The following diagram and protocols outline the key steps.

Experimental Workflow for Tissue Distribution Study cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis animal_prep Animal Acclimatization (Male Sprague-Dawley Rats) dosing Dosing (IV or PO with Propentofylline) animal_prep->dosing sample_collection Sample Collection at Pre-defined Time Points dosing->sample_collection euthanasia Euthanasia and Tissue Harvesting sample_collection->euthanasia homogenization Tissue Homogenization euthanasia->homogenization extraction Liquid-Liquid Extraction (with this compound IS) homogenization->extraction evaporation Evaporation and Reconstitution extraction->evaporation lcms LC-MS/MS Analysis evaporation->lcms data_processing Data Processing and Quantification lcms->data_processing pk_analysis Pharmacokinetic Analysis data_processing->pk_analysis

Caption: Experimental workflow for the tissue distribution study.

Animal Study Protocol
  • Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are acclimatized for at least one week before the experiment.

  • Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Dosing:

    • Intravenous (IV): Propentofylline is dissolved in a suitable vehicle (e.g., saline) and administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO): Propentofylline is formulated in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage (e.g., 10 mg/kg).

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, animals (n=3-5 per time point) are anesthetized.

  • Blood Collection: Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.

  • Tissue Harvesting: Following blood collection, animals are euthanized. Tissues of interest (brain, heart, liver, kidneys, lungs, spleen, etc.) are rapidly excised, rinsed with cold saline, blotted dry, weighed, and flash-frozen in liquid nitrogen. Tissues are stored at -80°C until analysis.

Tissue Homogenization Protocol
  • Thaw the frozen tissue samples on ice.

  • To a pre-weighed tissue sample, add a 3-fold volume (w/v) of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the samples on ice throughout the process to minimize degradation.

  • Aliquots of the tissue homogenate are used for the extraction procedure.

Sample Extraction Protocol
  • To a 100 µL aliquot of tissue homogenate in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound, e.g., 100 ng/mL).

  • Vortex briefly to mix.

  • Add 500 µL of extraction solvent (e.g., diethyl ether or ethyl acetate).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Illustrative):

      • Propentofylline: m/z 307.2 → 181.1

      • This compound: m/z 314.2 → 188.1

  • Data Analysis: The concentration of Propentofylline in each sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the corresponding blank tissue homogenate.

Conclusion

The protocols outlined in this application note provide a robust framework for conducting tissue distribution studies of Propentofylline using this compound as an internal standard. The use of a stable isotope-labeled internal standard and LC-MS/MS analysis ensures high accuracy and precision in the quantification of Propentofylline in various biological matrices. The data generated from these studies are essential for a comprehensive understanding of the pharmacokinetic profile of Propentofylline, which is critical for its continued development as a therapeutic agent.

References

Application Notes and Protocols for Propentofylline-d7 in Cerebral Blood Flow Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propentofylline, a xanthine derivative, is a neuroprotective agent with a multifactorial mechanism of action, making it a compound of interest in the study of cerebral ischemia and neurodegenerative diseases.[1][2][3] Its therapeutic potential stems from its ability to inhibit phosphodiesterase (PDE) and the uptake of adenosine, leading to a cascade of effects that enhance cerebral blood flow, reduce neuroinflammation, and protect neurons from ischemic damage.[1][2][3][4] Propentofylline-d7, a deuterated isotopologue of propentofylline, serves as a valuable tool in preclinical and clinical research, primarily as an internal standard for quantitative bioanalysis or as a tracer in pharmacokinetic and metabolic studies.[5][6][7] The substitution of hydrogen with deuterium atoms allows for the differentiation of the labeled compound from its endogenous or non-labeled counterparts by mass spectrometry, ensuring high accuracy and sensitivity in experimental measurements.[][9]

These application notes provide a comprehensive overview of the use of this compound in cerebral blood flow studies, detailing its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action

Propentofylline exerts its neuroprotective and cerebrovascular effects through several key mechanisms:

  • Inhibition of Adenosine Uptake: By blocking the reuptake of adenosine into cells, propentofylline increases the extracellular concentration of this endogenous nucleoside.[2] Adenosine, acting on its A1 and A2 receptors, plays a crucial role in neuroprotection by reducing neuronal excitotoxicity and promoting vasodilation, which in turn improves cerebral blood flow.[1]

  • Phosphodiesterase (PDE) Inhibition: Propentofylline inhibits PDE enzymes, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] These second messengers are involved in signaling pathways that promote vasodilation, reduce inflammation, and enhance synaptic plasticity.[1]

  • Modulation of Glial Cell Activity: The compound has been shown to modulate the activity of microglia and astrocytes, the primary immune cells of the central nervous system.[2][10] By inhibiting the activation of these glial cells, propentofylline reduces the production of pro-inflammatory cytokines and reactive oxygen species, mitigating neuroinflammation associated with cerebral ischemia.[2][10]

  • Improvement of Blood Rheology: Propentofylline and related compounds like pentoxifylline have been shown to improve the flow properties of blood, which can contribute to enhanced microcirculation in the brain.[11]

The multifaceted mechanism of action of propentofylline is depicted in the following signaling pathway diagram:

Propentofylline Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_effects Cellular Effects Propentofylline Propentofylline Adenosine_Uptake_Transporter Adenosine Uptake Transporter Propentofylline->Adenosine_Uptake_Transporter Inhibits PDE Phosphodiesterase (PDE) Propentofylline->PDE Inhibits Anti_inflammation Anti-inflammation Propentofylline->Anti_inflammation Modulates Glial Cells Adenosine Adenosine Adenosine_Uptake_Transporter->Adenosine Uptake A1_Receptor A1 Receptor Adenosine->A1_Receptor Activates A2_Receptor A2 Receptor Adenosine->A2_Receptor Activates Neuroprotection Neuroprotection A1_Receptor->Neuroprotection Vasodilation Vasodilation (Increased CBF) A2_Receptor->Vasodilation ATP ATP PDE->ATP Hydrolyzes cAMP to AMP GTP GTP PDE->GTP Hydrolyzes cGMP to GMP cAMP cAMP ATP->cAMP Adenylate Cyclase cGMP cGMP GTP->cGMP Guanylate Cyclase PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates PKA->Neuroprotection PKG->Vasodilation

Caption: Propentofylline's mechanism of action.

Application of this compound

This compound is a stable, non-radioactive labeled form of propentofylline. Its primary applications in cerebral blood flow studies include:

  • Internal Standard for Bioanalysis: In pharmacokinetic studies, this compound is used as an internal standard for the quantification of propentofylline in biological matrices such as plasma, serum, and brain tissue. A known concentration of this compound is added to the samples, and the ratio of the analyte (propentofylline) to the internal standard is measured using liquid chromatography-mass spectrometry (LC-MS). This method corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

  • Tracer for Pharmacokinetic and Metabolism Studies: this compound can be administered to animal models to trace the absorption, distribution, metabolism, and excretion (ADME) of the drug. By analyzing samples over time, researchers can determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution. The deuterium label allows for the differentiation of the administered drug from any endogenous compounds with similar structures.[5][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing propentofylline and its deuterated analogue in the context of cerebral blood flow studies.

Protocol 1: Pharmacokinetic Study of Propentofylline in a Rodent Model Using this compound as an Internal Standard

Objective: To determine the pharmacokinetic profile of propentofylline in rats following intravenous administration.

Materials:

  • Male Wistar rats (250-300 g)

  • Propentofylline

  • This compound (for use as an internal standard)

  • Vehicle (e.g., saline, DMSO/saline mixture)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized tubes, syringes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Preparation: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.[12] Fast the animals overnight before drug administration. Anesthetize the rats using isoflurane.

  • Drug Administration: Administer a single intravenous (IV) bolus dose of propentofylline (e.g., 5 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Thaw the plasma samples.

    • To 50 µL of each plasma sample, add 10 µL of a known concentration of this compound solution (e.g., 100 ng/mL in methanol) as an internal standard.

    • Perform protein precipitation by adding 150 µL of acetonitrile. Vortex and centrifuge.

    • Inject the supernatant into the LC-MS/MS system.

    • Quantify the concentration of propentofylline by comparing its peak area to that of this compound.

  • Data Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, clearance) using appropriate software.

Pharmacokinetic Study Workflow A Animal Preparation (Acclimatization, Fasting, Anesthesia) B IV Administration of Propentofylline A->B C Serial Blood Sampling B->C D Plasma Separation (Centrifugation) C->D E Sample Preparation (Addition of this compound, Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Data Analysis F->G Cerebral Ischemia Experiment Workflow A Animal Preparation and Anesthesia B Induction of Focal Cerebral Ischemia (e.g., MCAO model) A->B C Confirmation of Ischemia (e.g., Laser Doppler Flowmetry) B->C D Drug Administration (Propentofylline or Vehicle) C->D E Continuous Cerebral Blood Flow Monitoring D->E F Physiological Parameter Monitoring D->F G Data Analysis and Comparison E->G F->G

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Propentofylline with Propentofylline-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the quantification of Propentofylline using its deuterated internal standard, Propentofylline-d7, by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of Propentofylline?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2][3] In the quantification of Propentofylline, components of biological matrices like plasma, serum, or tissue homogenates can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This can result in inaccurate and imprecise quantification of Propentofylline. Electrospray ionization (ESI) is particularly susceptible to these effects.[1][2]

Q2: Why is a deuterated internal standard like this compound used, and is it a guarantee against matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for correcting matrix effects in LC-MS/MS analysis.[4][5] The underlying principle is that the SIL-IS has nearly identical physicochemical properties to the analyte (Propentofylline) and will therefore experience the same degree of ion suppression or enhancement.[4] However, the use of a deuterated internal standard does not completely guarantee the absence of differential matrix effects.

Q3: What can cause a deuterated internal standard like this compound to fail in compensating for matrix effects?

A3: One potential issue is the "isotope effect," where the substitution of hydrogen with deuterium can lead to slight changes in the compound's chromatographic behavior.[6] This can cause the analyte and the internal standard to not co-elute perfectly. If they elute at different times into a region of varying ion suppression, the internal standard will not accurately compensate for the matrix effect on the analyte.

Q4: How can I assess the presence and magnitude of matrix effects in my Propentofylline assay?

A4: The presence of matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to the matrix extract after extraction) to the peak area of the analyte in a neat solution at the same concentration.[7][8] The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in analyte/internal standard peak area ratios between samples. Differential matrix effects between samples.- Optimize Sample Preparation: Employ a more rigorous sample clean-up method such as solid-phase extraction (SPE) instead of simple protein precipitation to remove more interfering matrix components.[8] - Chromatographic Separation: Modify the chromatographic conditions (e.g., gradient, column chemistry) to better separate Propentofylline and this compound from the regions of significant ion suppression.
Poor accuracy and precision in quality control (QC) samples. Inconsistent matrix effects that are not being corrected by the internal standard.- Check for Co-elution: Ensure that the peaks for Propentofylline and this compound are perfectly co-eluting. If a slight separation is observed, adjust the chromatography. - Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thus minimize their effect.[4]
Observed ion suppression for Propentofylline. Co-elution of endogenous matrix components (e.g., phospholipids) or metabolites that interfere with ionization.- Divert Flow: Use a divert valve on the LC system to send the early and late eluting parts of the chromatogram (which often contain highly suppressing compounds) to waste instead of the mass spectrometer. - Change Ionization Source: If available, try atmospheric pressure chemical ionization (APCI), as it can be less susceptible to matrix effects than ESI for certain compounds.
Inconsistent recovery of Propentofylline during sample preparation. The chosen extraction method is not robust for the matrix.- Evaluate Different Extraction Techniques: Compare protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to find the method with the highest and most consistent recovery.

Experimental Protocols

Note: This protocol is based on a published method for Pentoxifylline and should be optimized and validated for Propentofylline.

Sample Preparation (Protein Precipitation)[7]
  • To 30 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 0.5 mL of cold methanol and vortex for 5 minutes to precipitate proteins.[7]

  • Centrifuge the samples at 20,800 x g for 10 minutes.[7]

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.[7]

Liquid Chromatography Parameters (Adapted)[7]
  • Column: C18 column (e.g., Imtakt Cadenza® CD-C18, 100 × 3 mm, 3 µm)[7]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Methanol

  • Gradient: Isocratic (e.g., 20:80, A:B) or a shallow gradient to ensure co-elution.[7]

  • Flow Rate: 0.2 mL/min[7]

  • Injection Volume: 7 µL[7]

  • Column Temperature: 40 °C

  • Autosampler Temperature: 4 °C

Mass Spectrometry Parameters (Hypothetical)
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Propentofylline: To be determined experimentally (e.g., based on precursor ion [M+H]⁺ and a stable product ion)

    • This compound: To be determined experimentally (e.g., based on precursor ion [M+H]⁺ and a stable product ion, accounting for the mass shift due to deuterium)

  • Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.

Quantitative Data

The following table presents matrix effect and recovery data for the analogous compound Pentoxifylline (PTX) and its deuterated internal standard (PTX-d6) from a published study.[7] This data can provide an indication of what to expect in a well-developed assay for Propentofylline.

Table 1: Recovery and Matrix Effect of Pentoxifylline (PTX) and its Deuterated Internal Standard (IS1, PTX-d6) [7]

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
PTX1585.4498.21
PTX300086.1297.55
PTX640084.7799.13
IS1 (PTX-d6)50086.2998.67

Data adapted from a study on Pentoxifylline.[7]

Visualizations

Propentofylline Signaling Pathway

Propentofylline is a xanthine derivative that exerts its effects through multiple mechanisms, including the inhibition of phosphodiesterase (PDE) and the inhibition of adenosine reuptake. This leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), as well as increased extracellular adenosine, which can modulate glial cell activity and reduce neuroinflammation.[9][10][11][12]

G Propentofylline Signaling Pathway Propentofylline Propentofylline PDE Phosphodiesterase (PDE) Propentofylline->PDE inhibits Adenosine_Transporter Adenosine Transporter Propentofylline->Adenosine_Transporter inhibits cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP degrades Adenosine_Extracellular Extracellular Adenosine Adenosine_Transporter->Adenosine_Extracellular uptake ATP_GTP ATP / GTP ATP_GTP->cAMP_cGMP AC/GC PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG activates Adenosine_Receptors Adenosine Receptors Adenosine_Extracellular->Adenosine_Receptors activates Neuroprotection ↑ Neuroprotection PKA_PKG->Neuroprotection Glial_Modulation Glial Cell Modulation (Microglia, Astrocytes) Adenosine_Receptors->Glial_Modulation Neuroinflammation ↓ Neuroinflammation Glial_Modulation->Neuroinflammation Glial_Modulation->Neuroprotection

Caption: Mechanism of action of Propentofylline.

Workflow for Assessing Matrix Effects

A systematic workflow is crucial for identifying and mitigating matrix effects during method development and validation.

G Workflow for Matrix Effect Assessment Start Start: Method Development Sample_Prep Develop Sample Preparation Method Start->Sample_Prep LCMS_Conditions Develop LC-MS/MS Conditions Sample_Prep->LCMS_Conditions Assess_ME Assess Matrix Effect (Post-Extraction Spike) LCMS_Conditions->Assess_ME ME_Acceptable Matrix Effect Acceptable? Assess_ME->ME_Acceptable Optimize_Prep Optimize Sample Preparation ME_Acceptable->Optimize_Prep No Validate Full Method Validation ME_Acceptable->Validate Yes Optimize_Prep->Assess_ME Optimize_Chroma Optimize Chromatography Optimize_Prep->Optimize_Chroma Optimize_Chroma->Assess_ME

Caption: Logical workflow for matrix effect evaluation.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Propentofylline-d7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalytical method development of Propentofylline-d7. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for accurate and robust quantification.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical precursor and product ions for this compound?

A1: Propentofylline has a monoisotopic mass of 306.1950 g/mol . For this compound, the mass will increase by approximately 7.0439 Da due to the seven deuterium atoms, resulting in a monoisotopic mass of approximately 313.2389 g/mol . The protonated precursor ion [M+H]⁺ would therefore be m/z 314.2462.

Q2: How do I optimize the collision energy for my selected MRM transitions?

A2: Collision energy is a critical parameter for achieving the highest sensitivity. After selecting your precursor and potential product ions, you should perform a collision energy optimization experiment. This involves infusing a standard solution of this compound and monitoring the intensity of the product ions while ramping the collision energy. The voltage that produces the most intense and stable signal for each transition should be chosen.

Q3: What are common issues when using a deuterated internal standard like this compound?

A3: While deuterated standards are considered the gold standard, several issues can arise:

  • Deuterium Exchange: In certain pH and solvent conditions, deuterium atoms can exchange with protons from the surrounding solution, leading to a loss of the mass difference between the analyte and the internal standard. It is advisable to avoid storing deuterated compounds in strongly acidic or basic solutions.[1]

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[2] This can lead to differential matrix effects if the two compounds do not co-elute perfectly.[3]

  • Isotopic Contribution: The unlabeled analyte may have a natural isotopic peak (M+7) that overlaps with the mass of the deuterated internal standard, and vice-versa. This should be assessed, especially at high analyte concentrations.

  • Purity of the Standard: Impurities in the deuterated standard can interfere with the analysis.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity for this compound Suboptimal ion source parameters.Systematically optimize parameters such as capillary voltage, gas flow, and temperature.[5][6]
Inefficient fragmentation.Perform a collision energy optimization for each MRM transition.[7][8]
Ion suppression from the matrix.Improve sample preparation to remove interfering matrix components.[9]
Poor Peak Shape Inappropriate mobile phase or gradient.Optimize the mobile phase composition and gradient profile.
Column degradation.Replace the analytical column.
High Variability in Analyte/Internal Standard Ratio Differential matrix effects.[3]Ensure co-elution of the analyte and internal standard by adjusting chromatography.
Instability of the deuterated standard.Check for deuterium exchange by incubating the standard in the sample matrix and analyzing for mass shifts.
Contamination in the LC-MS system.Clean the ion source and mass spectrometer inlet.
No Signal for Internal Standard Incorrect MRM transition selected.Verify the precursor and product ions through infusion experiments.
Standard degradation.Prepare a fresh stock solution of this compound.
Instrument malfunction.Perform a system suitability test and check instrument settings.[10]

Experimental Protocols

Protocol 1: Optimization of MRM Transitions and Collision Energy
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Precursor Ion Identification: Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the protonated precursor ion [M+H]⁺ (theoretically m/z 314.2).

  • Product Ion Scan: Select the precursor ion (m/z 314.2) and perform a product ion scan by ramping the collision energy (e.g., from 5 to 50 eV) to identify the major fragment ions.

  • Collision Energy Optimization: For the most abundant and stable product ions, perform a collision energy optimization by monitoring the intensity of each product ion while systematically varying the collision energy.

  • Select Transitions: Choose the two or three most intense and specific precursor-product ion transitions for quantification and qualification.

Protocol 2: Optimization of Ion Source Parameters
  • Setup: Use a continuous infusion of the this compound standard solution or a flow injection analysis setup.

  • Parameter Optimization: While monitoring the most intense MRM transition, systematically vary the following parameters one at a time to find the setting that provides the maximum signal intensity:

    • Capillary Voltage

    • Nebulizer Gas Flow/Pressure

    • Drying Gas Flow

    • Drying Gas Temperature

  • Iterative Process: After finding the optimum for one parameter, move to the next. It may be necessary to re-optimize the first parameter as there can be interactions between settings.[5][11]

Data Presentation

Table 1: Example of MRM Transition Optimization for this compound
Precursor Ion (m/z)Product Ion (m/z)Optimal Collision Energy (eV)Dwell Time (ms)
314.2215.122100
314.2151.135100

This table presents hypothetical data for illustrative purposes.

Table 2: Example of Ion Source Parameter Optimization
ParameterRange TestedOptimal Value
Capillary Voltage2000 - 4500 V4000 V
Nebulizer Gas20 - 60 psi45 psi
Drying Gas Flow5 - 15 L/min12 L/min
Drying Gas Temperature250 - 400 °C350 °C

This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_ms_opt Mass Spectrometry Optimization cluster_lc_dev LC Method Development cluster_validation Method Validation prep_std Prepare this compound Standard infusion Direct Infusion prep_std->infusion prep_sample Prepare Biological Sample col_select Column Selection prep_sample->col_select mrm_opt MRM Transition & CE Optimization infusion->mrm_opt source_opt Ion Source Parameter Optimization mrm_opt->source_opt source_opt->col_select mp_opt Mobile Phase Optimization col_select->mp_opt validation Full Method Validation mp_opt->validation

Caption: Experimental workflow for this compound bioanalytical method development.

troubleshooting_tree start High Variability in Analyte/IS Ratio? q_coelution Do Analyte and IS Co-elute? start->q_coelution Yes a_adjust_chrom Adjust Chromatography q_coelution->a_adjust_chrom No q_matrix Suspect Matrix Effects? q_coelution->q_matrix Yes a_adjust_chrom->q_matrix a_improve_prep Improve Sample Preparation q_matrix->a_improve_prep Yes q_stability Is IS Stable in Matrix? q_matrix->q_stability No a_improve_prep->q_stability a_check_exchange Check for Deuterium Exchange q_stability->a_check_exchange No a_contact_support Contact Technical Support q_stability->a_contact_support Yes a_check_exchange->a_contact_support

Caption: Troubleshooting decision tree for high variability in analyte to internal standard ratio.

References

Technical Support Center: Chromatographic Separation of Propentofylline and Propentofylline-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of Propentofylline and its deuterated internal standard, Propentofylline-d7. The information is tailored for researchers, scientists, and drug development professionals utilizing HPLC and LC-MS/MS techniques.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Propentofylline, with the only difference being that seven hydrogen atoms have been replaced by deuterium atoms. This results in a higher molecular weight, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer. The primary purpose of using a SIL internal standard is to improve the accuracy and precision of quantification. Since it has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar effects from the sample matrix (e.g., ion suppression or enhancement) and sample preparation (e.g., extraction recovery). This allows for reliable correction of variations in the analytical process.

Q2: Should Propentofylline and this compound have the same retention time?

A2: Ideally, Propentofylline and this compound should co-elute, meaning they have very similar, if not identical, retention times. Deuterium substitution can sometimes lead to a slight decrease in retention time on reversed-phase columns, known as the "isotope effect." However, this difference is usually minimal and does not affect the quantification as long as the peaks are properly integrated.

Q3: What are the expected mass-to-charge ratios (m/z) for Propentofylline and this compound in LC-MS/MS?

A3: For Propentofylline (C15H22N4O3), the expected protonated molecule [M+H]+ is approximately 307.2 m/z. For this compound, the expected [M+H]+ would be approximately 314.2 m/z. The exact m/z values may vary slightly depending on the instrument calibration.

Experimental Protocol: LC-MS/MS Method for Propentofylline and this compound

This protocol is a recommended starting point and may require optimization for specific instrumentation and matrices. It is based on established methods for similar xanthine derivatives.

Sample Preparation (Plasma):

  • To 100 µL of plasma sample, add 10 µL of working internal standard solution (this compound).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Condition
HPLC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (e.g., Sciex API 4000 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions (Predicted) Propentofylline: 307.2 -> 195.1 (Quantifier), 307.2 -> 138.1 (Qualifier)
This compound: 314.2 -> 202.1 (Quantifier)
Collision Energy Optimization required for specific instrument
Dwell Time 100 ms

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the column. - Column contamination. - Mismatch between injection solvent and mobile phase.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (use with caution as it can suppress ESI signal). - Flush the column with a strong solvent. - Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase.
Poor Resolution between Analytes - Inappropriate mobile phase composition or gradient. - Column degradation.- Optimize the gradient profile (slower gradient). - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Replace the column.
Low Signal Intensity - Ion suppression from matrix components. - Inefficient ionization. - Poor fragmentation.- Improve sample cleanup (e.g., use solid-phase extraction). - Optimize ESI source parameters (e.g., nebulizer gas, curtain gas, temperature). - Optimize collision energy for the MRM transitions.
High Background Noise - Contaminated mobile phase or LC system. - Electrical noise.- Use high-purity solvents and additives. - Flush the LC system thoroughly. - Ensure proper grounding of the instrument.
Retention Time Shift - Inconsistent mobile phase preparation. - Column temperature fluctuations. - Column aging.- Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a stable temperature. - Monitor retention time and replace the column when significant shifts occur.
Inconsistent Internal Standard Response - Inaccurate pipetting of the internal standard. - Degradation of the internal standard.- Calibrate pipettes regularly. - Prepare fresh internal standard working solutions.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection chromatographic_separation Chromatographic Separation (C18 Column) injection->chromatographic_separation ionization Electrospray Ionization (ESI+) chromatographic_separation->ionization mass_analysis Mass Analysis (Triple Quadrupole) ionization->mass_analysis detection Detection (MRM) mass_analysis->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Propentofylline calibration_curve->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Propentofylline.

potential for deuterium exchange in Propentofylline-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using Propentofylline-d7. It provides answers to frequently asked questions and troubleshooting advice regarding the stability of the deuterium label.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

This compound is the deuterated form of Propentofylline, a xanthine derivative used as an internal standard in quantitative mass spectrometry assays.[1] In commercially available this compound, the seven deuterium atoms are located on the n-propyl group attached to the N7 position of the purine-2,6-dione core. This labeling pattern is achieved by synthesizing the molecule using deuterated starting materials, such as 1-iodopropane-d7.[1]

Q2: What is deuterium exchange and why is it a concern for researchers?

Deuterium exchange is a chemical reaction in which a deuterium atom in a molecule is swapped for a hydrogen atom from the surrounding solvent or matrix (e.g., water, methanol, buffer). This process, also known as "back-exchange," is problematic for researchers using deuterated internal standards for two main reasons:

  • Inaccurate Quantification: Mass spectrometry-based quantification relies on the precise mass difference between the analyte and the deuterated internal standard. If the standard loses deuterium atoms, its mass will change, leading to inaccurate calculations of the analyte's concentration.

  • Compromised Data Integrity: The appearance of partially deuterated or non-deuterated species from the internal standard can interfere with the detection of the analyte, especially at low concentrations, and compromise the integrity of pharmacokinetic and metabolic studies.

Q3: Is the deuterium label in this compound susceptible to exchange?

No, the deuterium label in this compound is highly stable and not susceptible to exchange under typical experimental and physiological conditions. The deuterium atoms are located on a saturated alkyl (propyl) chain. The carbon-deuterium (C-D) bonds on this type of chemical group are very strong and non-acidic, meaning they do not readily break or exchange with protons from the solvent.

Q4: Are there any protons on the Propentofylline molecule that are susceptible to exchange?

Yes. While the seven deuterium atoms on the propyl group are stable, the Propentofylline molecule itself contains a 5-oxohexyl chain with a ketone functional group. The protons on the carbons adjacent (alpha) to the ketone carbonyl group (C4 and C6 of the hexyl chain) are acidic and can be susceptible to exchange, particularly under strong acidic or basic conditions. This is a known phenomenon for carbonyl compounds.[2][3][4] However, since these positions are not deuterated in this compound, this exchangeability does not affect the integrity of the isotopic label.

Troubleshooting Guide

Problem: My mass spectrometry results show unexpected mass peaks corresponding to Propentofylline-d6, -d5, etc. I suspect deuterium exchange.

While the d7-propyl label is chemically robust, unexpected mass shifts can occur. This guide will help you troubleshoot the issue.

  • Verify the Isotopic Purity of the Starting Material:

    • Action: Always check the Certificate of Analysis (CoA) for your batch of this compound. It should specify the isotopic purity.

    • Rationale: The issue may not be exchange but rather an impurity present in the supplied standard.

  • Assess Sample Preparation and Handling:

    • Action: Review your sample preparation workflow. Are you using any unusually harsh reagents (e.g., very strong, non-aqueous acids or bases) or extreme heat for prolonged periods?

    • Rationale: While unlikely to cause exchange at the d7-propyl position, extreme conditions can degrade the entire molecule, leading to fragments that might be misinterpreted.

  • Check for Mass Spectrometer Source Fragmentation:

    • Action: Analyze a fresh, pure solution of this compound via direct infusion into the mass spectrometer. Vary the source conditions (e.g., cone voltage, collision energy).

    • Rationale: In-source fragmentation can sometimes lead to the loss of a deuterated fragment, which may appear as a lower-mass species. This is not a true deuterium exchange.

  • Perform a Forced Degradation Study:

    • Action: If you must use harsh conditions and need to be certain of stability, perform the validation experiment detailed in the "Experimental Protocols" section below.

    • Rationale: This provides definitive empirical evidence of the label's stability under your specific experimental conditions.

Data Presentation

Table 1: Stability of Deuterium Labels Based on Chemical Position

Deuterium PositionExample StructureSusceptibility to ExchangeRationale
On an Alkyl Chain (like in this compound) R-CD₂-CD₂-CD₃Very Low / Negligible C-D bonds are strong and non-acidic. No mechanism for proton abstraction under normal conditions.
Alpha to a KetoneR-C(=O)-CD₃High The carbonyl group makes the alpha-deuteriums acidic. Exchange can occur via enol or enolate intermediates, especially with acid or base catalysis.[2][3]
On an Aromatic RingAr-DLow Aromatic C-D bonds are stable. Exchange typically requires a strong acid or metal catalyst.
On a Heteroatom (O, N, S)R-O-D, R₂N-DVery High These deuteriums are highly labile and will rapidly exchange with any protic solvent (H₂O, MeOH).

Table 2: Recommended Solvents and Storage Conditions

ParameterRecommendationRationale
Storage Solvent Acetonitrile, Methanol, DMSOStandard solvents for analytical standards. This compound is stable in these.
Storage Temperature -20°C or -80°CMinimizes solvent evaporation and slows any potential long-term degradation of the molecule itself.
Working Solutions Prepare fresh in the final mobile phase or a compatible solvent.Ensures consistency and avoids potential issues from storing in aqueous buffers for extended periods.
pH of Aqueous Solutions pH 3 to pH 9While the d7-label is stable outside this range, the overall molecular structure of Propentofylline may degrade under extreme pH, affecting the assay.

Experimental Protocols

Protocol: Validation of Deuterium Label Stability (Forced Degradation)

This protocol is designed to confirm the stability of the this compound label under harsh acidic and basic conditions.

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Incubation Conditions:

    • Label three sets of amber glass vials: "Acid," "Base," and "Control."

    • Acid: To one vial, add 100 µL of the stock solution and 900 µL of 1 M HCl.

    • Base: To a second vial, add 100 µL of the stock solution and 900 µL of 1 M NaOH.

    • Control: To a third vial, add 100 µL of the stock solution and 900 µL of purified water.

    • Incubate all vials at 50°C for 24 hours.

  • Sample Quenching and Preparation:

    • After incubation, cool the vials to room temperature.

    • Acid Vial: Neutralize by adding 900 µL of 1 M NaOH.

    • Base Vial: Neutralize by adding 900 µL of 1 M HCl.

    • Control Vial: No neutralization needed.

    • Dilute an aliquot from each vial 100-fold with your initial LC-MS mobile phase.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer.

    • Mass Range: Scan for the molecular ion of this compound (m/z [M+H]⁺) and its potential back-exchange products (d6, d5, down to d0).

    • Data Evaluation: Compare the mass spectra of the "Acid" and "Base" samples to the "Control." The absence of significant peaks for lower deuterated forms in the stressed samples confirms the stability of the label.

Visualizations

G start Start: Prepare 1 mg/mL Stock in ACN prep_samples Prepare 3 Samples: 1. Acid (1M HCl) 2. Base (1M NaOH) 3. Control (H2O) start->prep_samples incubate Incubate all samples at 50°C for 24 hours prep_samples->incubate neutralize Neutralize Acid & Base Samples incubate->neutralize dilute Dilute all samples 100-fold neutralize->dilute analyze Analyze via LC-HRMS dilute->analyze evaluate Compare Spectra: Look for m/z peaks of d0 to d6 species analyze->evaluate end Conclusion: Absence of lower mass peaks confirms label stability evaluate->end G start Unexpected mass peaks (e.g., d6, d5) observed check_coa Is the isotopic purity per the CoA >98%? start->check_coa coa_yes Yes check_coa->coa_yes Yes coa_no No check_coa->coa_no No check_source Did you check for in-source fragmentation? coa_yes->check_source conclusion_impurity Root Cause: Impurity in standard. Contact supplier. coa_no->conclusion_impurity source_yes Yes check_source->source_yes Yes source_no No check_source->source_no No perform_study Perform forced degradation stability study (see protocol) source_yes->perform_study conclusion_source Root Cause: In-source fragmentation. Optimize MS parameters. source_no->conclusion_source study_stable Is the label stable? perform_study->study_stable stable_yes Yes study_stable->stable_yes Yes stable_no No study_stable->stable_no No conclusion_other Root Cause: Not deuterium exchange. Investigate other sources of contamination or degradation. stable_yes->conclusion_other conclusion_unlikely Root Cause: True exchange (very unlikely). Re-evaluate experimental conditions. stable_no->conclusion_unlikely

References

troubleshooting guide for bioanalysis with Propentofylline-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Propentofylline-d7. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing poor peak shape and inconsistent retention times for this compound in my LC-MS/MS analysis. What are the possible causes and solutions?

A1: Poor peak shape and retention time variability can stem from several factors related to your liquid chromatography (LC) method.

Potential Causes:

  • Inappropriate Mobile Phase: The pH and organic composition of the mobile phase are critical for consistent chromatography of xanthine derivatives like Propentofylline.

  • Column Degradation: The analytical column may be degrading or contaminated.

  • Sample Solvent Mismatch: A significant mismatch between the sample solvent and the initial mobile phase composition can lead to peak distortion.

  • Flow Rate Instability: Inconsistent pump performance can cause retention time shifts.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • Ensure the mobile phase is freshly prepared and properly degassed.

    • For reversed-phase chromatography, a mobile phase consisting of 0.1% formic acid in water and methanol (e.g., 20:80, v/v) has been shown to be effective.[1][2]

    • Experiment with small adjustments to the mobile phase pH and organic content to optimize peak shape.

  • Column Maintenance:

    • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove potential contaminants.

    • If the problem persists, consider replacing the column with a new one of the same type (e.g., C18).[1][2]

  • Sample Diluent:

    • Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase.[3]

  • System Check:

    • Perform a system suitability test to check for stable flow rates and pressure.

Q2: My recovery for this compound is low and variable. How can I improve my sample preparation?

A2: Low and inconsistent recovery is a common issue in bioanalysis and is often related to the sample preparation method. The two most common techniques for Propentofylline are protein precipitation (PP) and liquid-liquid extraction (LLE).

Potential Causes for Low Recovery:

  • Incomplete Protein Precipitation: Insufficient precipitant or inadequate vortexing can lead to incomplete removal of proteins, trapping the analyte.

  • Inefficient Liquid-Liquid Extraction: The choice of extraction solvent, pH of the aqueous phase, and extraction time can all impact recovery.

  • Analyte Adsorption: this compound may adsorb to plasticware.

Troubleshooting Steps:

  • Optimize Protein Precipitation:

    • Ensure the ratio of organic solvent (e.g., methanol) to plasma is sufficient (e.g., at least 3:1).

    • Vortex samples thoroughly (e.g., for 5 minutes) to ensure complete protein precipitation.[1]

    • Centrifuge at a high speed (e.g., 20,800 x g for 10 minutes) to obtain a compact pellet and clear supernatant.[1]

  • Optimize Liquid-Liquid Extraction:

    • Diethyl ether has been successfully used for the extraction of Propentofylline.[3]

    • Ensure the pH of the sample is optimized for the analyte's charge state to maximize partitioning into the organic phase.

    • Vortex vigorously for an adequate amount of time to ensure efficient extraction.

  • Minimize Adsorption:

    • Use low-adsorption polypropylene tubes and pipette tips.

Q3: I am seeing a significant matrix effect, causing ion suppression for this compound. How can I mitigate this?

A3: Matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, are a major challenge in LC-MS/MS bioanalysis.[4]

Potential Causes of Matrix Effect:

  • Co-elution of Phospholipids: Phospholipids from plasma are a common cause of ion suppression in electrospray ionization (ESI).

  • Insufficient Sample Cleanup: The chosen sample preparation method may not be adequately removing interfering matrix components.

Troubleshooting Steps:

  • Improve Chromatographic Separation:

    • Modify the LC gradient to better separate this compound from the matrix components. A longer gradient or a different stationary phase might be necessary.

    • A phenyl-hexyl column has been shown to be effective for separating a wide range of analytes.[5]

  • Enhance Sample Preparation:

    • If using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction (SPE) for a more thorough cleanup.

    • For LLE, ensure the choice of organic solvent is selective for Propentofylline and minimizes the extraction of interfering substances.[3]

  • Evaluate Different Ionization Sources:

    • If available, try atmospheric pressure chemical ionization (APCI) as it can sometimes be less susceptible to matrix effects than ESI.

Q4: The peak area ratio of Propentofylline to this compound is not consistent across my calibration curve. What could be the issue?

A4: Inconsistent analyte-to-internal standard ratios can indicate several problems, including issues with the internal standard itself.

Potential Causes:

  • Isotopic Exchange: Although less common with stable labels like deuterium on a propyl chain, there is a possibility of back-exchange of deuterium with hydrogen from the solvent, especially under certain pH and temperature conditions.

  • Crosstalk/Interference: The MS/MS transition for Propentofylline might be interfering with the transition for this compound, or vice-versa.

  • Non-linear Detector Response: The mass spectrometer detector may be saturated at high concentrations.

Troubleshooting Steps:

  • Check for Isotopic Exchange:

    • Incubate this compound in the mobile phase and blank matrix at different pH values and temperatures to assess its stability. Analyze the samples to see if there is any evidence of the unlabeled compound.

  • Verify MS/MS Transitions:

    • Ensure that the selected precursor and product ions for both the analyte and the internal standard are specific and that there is no overlap in their signals.

    • Infuse a high concentration of the analyte while monitoring the internal standard's MRM transition, and vice-versa, to check for crosstalk.

  • Assess Detector Saturation:

    • Dilute the high-concentration standards and re-analyze. If the ratio becomes more consistent, it may indicate detector saturation. The calibration range may need to be adjusted.

Experimental Protocols

Protein Precipitation (PP) Protocol

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Sample Preparation:

    • To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of plasma sample.

    • Add 20 µL of this compound internal standard working solution.

    • Add 300 µL of cold methanol.

  • Precipitation:

    • Vortex the mixture vigorously for 5 minutes.

  • Centrifugation:

    • Centrifuge the tubes at 20,800 x g for 10 minutes at 4°C.[1]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase.

    • Vortex for 1 minute.

  • Analysis:

    • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Sample Preparation:

    • To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of plasma sample.

    • Add 20 µL of this compound internal standard working solution.

  • Extraction:

    • Add 600 µL of diethyl ether.[3]

    • Vortex the mixture vigorously for 10 minutes.

  • Centrifugation:

    • Centrifuge the tubes at 10,000 x g for 5 minutes to separate the layers.

  • Organic Layer Transfer:

    • Carefully transfer the upper organic layer to a new tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase.

    • Vortex for 1 minute.

  • Analysis:

    • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Quantitative Data Summary

The following tables provide typical parameters for the LC-MS/MS analysis of Propentofylline. These should be used as a starting point for method development.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 100 x 3 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient Isocratic (20:80, A:B) or Gradient
Flow Rate 0.2 mL/min[1][2]
Column Temperature 40°C
Injection Volume 5-10 µL

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Propentofylline 279.3181.1
This compound 286.3188.1

Note: The exact m/z values for this compound may vary depending on the position and number of deuterium labels. The values provided are hypothetical based on a d7 label on the propyl chain.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precipitation Protein Precipitation (e.g., Methanol) add_is->protein_precipitation Option 1 lle Liquid-Liquid Extraction (e.g., Diethyl Ether) add_is->lle Option 2 centrifuge Centrifugation protein_precipitation->centrifuge lle->centrifuge supernatant Collect Supernatant/ Organic Layer centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification troubleshooting_logic cluster_chromatography Chromatography Issues cluster_recovery Recovery & Sensitivity Issues cluster_quantification Quantification Issues start Problem Observed peak_shape Poor Peak Shape/ Retention Time Shift start->peak_shape low_recovery Low/Variable Recovery start->low_recovery inconsistent_ratio Inconsistent Analyte/IS Ratio start->inconsistent_ratio check_mobile_phase Check Mobile Phase (Freshness, pH, Composition) peak_shape->check_mobile_phase check_column Inspect/Flush/Replace Column check_mobile_phase->check_column If problem persists check_sample_solvent Match Sample Solvent to Mobile Phase check_column->check_sample_solvent If problem persists optimize_pp Optimize Protein Precipitation (Solvent Ratio, Vortex Time) low_recovery->optimize_pp If using PP optimize_lle Optimize LLE (Solvent, pH, Time) low_recovery->optimize_lle If using LLE check_isotopic_exchange Check for Isotopic Exchange inconsistent_ratio->check_isotopic_exchange verify_ms_transitions Verify MS/MS Transitions (No Crosstalk) check_isotopic_exchange->verify_ms_transitions If stable check_detector_saturation Check for Detector Saturation verify_ms_transitions->check_detector_saturation If no crosstalk

References

Technical Support Center: Propentofylline and d7-Propentofylline Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Propentofylline and its deuterated analog, d7-Propentofylline. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods, improve peak shape, and enhance resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for Propentofylline and its d7-analog?

A1: Poor peak shape, including fronting, tailing, and broadening, can arise from several factors. The most common causes include:

  • Column Overload: Injecting too high a concentration of the analyte can saturate the column, leading to asymmetrical peaks.[1][2]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[3]

  • Secondary Interactions: Interactions between the analytes and active sites on the stationary phase, such as residual silanols, can lead to peak tailing.[1]

  • Mobile Phase pH: An unsuitable mobile phase pH can affect the ionization state of Propentofylline, leading to poor peak shape.

  • Column Degradation: Over time, column performance can degrade, resulting in broader peaks and reduced resolution.

Q2: How can I improve the resolution between Propentofylline and d7-Propentofylline?

A2: Improving resolution involves optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the organic-to-aqueous ratio in the mobile phase can alter selectivity. Experimenting with different organic modifiers (e.g., acetonitrile vs. methanol) can also be beneficial.

  • Gradient Slope: In gradient elution, a shallower gradient can increase the separation between closely eluting peaks.

  • Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl) can provide alternative selectivity.

  • Particle Size: Using a column with smaller particles can increase efficiency and, consequently, resolution.

  • Temperature: Operating at a controlled, elevated temperature can sometimes improve peak shape and resolution.

Q3: What are typical starting conditions for HPLC or UPLC analysis of Propentofylline?

A3: Based on methods for structurally similar compounds, a good starting point for method development would be a reversed-phase C18 or Phenyl-Hexyl column. The mobile phase could consist of a mixture of acetonitrile or methanol and water, with the addition of a small amount of formic acid (e.g., 0.1%) and/or ammonium formate (e.g., 5 mM) to improve peak shape and ionization efficiency, especially for LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of Propentofylline and its d7-analog in a question-and-answer format.

Issue 1: Peak Tailing

Question: My chromatogram shows significant tailing for both Propentofylline and the d7-analog. What are the likely causes and how can I fix this?

Answer: Peak tailing is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[1] Here are several troubleshooting steps:

  • Reduce Sample Load: First, try diluting your sample to check for mass overload. If the peak shape improves with dilution, you should inject a lower concentration or volume.[1]

  • Optimize Mobile Phase pH: Adding an acidic modifier like formic acid to the mobile phase can suppress the ionization of silanol groups, thereby reducing secondary interactions. Aim for a pH that ensures consistent ionization of your analyte.

  • Use an End-capped Column: Employ a high-quality, end-capped column to minimize the number of available free silanol groups.

  • Increase Buffer Concentration: If using a buffer, increasing its concentration can sometimes mask the residual silanol interactions.

  • Column Wash: If the column is old or has been used with diverse sample matrices, contaminants may be the cause. Flushing the column with a strong solvent may help.

Issue 2: Peak Fronting

Question: The peaks for my analytes are fronting. What could be the reason and what is the solution?

Answer: Peak fronting is less common than tailing but can occur due to several reasons:[1]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[1] Ensure your sample is completely soluble in the injection solvent.

  • Injection Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.[3]

  • Column Overload: While often associated with tailing, severe concentration overload can also cause fronting.[2] Try reducing the injected sample amount.

  • Column Collapse: In rare cases, harsh mobile phase conditions (e.g., extreme pH or temperature) can cause the packed bed of the column to collapse, leading to peak distortion.[1]

Issue 3: Poor Resolution

Question: I am having difficulty resolving Propentofylline from its d7-analog. What steps can I take to improve their separation?

Answer: While the deuterated analog is expected to co-elute with the parent compound in many chromatographic systems, slight separation can sometimes be observed and may need to be controlled. If you are using them as an internal standard, co-elution is generally desired. If you need to resolve them for other purposes, here are some strategies:

  • Optimize the Mobile Phase:

    • Organic Modifier: The choice of organic solvent can influence selectivity. Try switching from acetonitrile to methanol or vice-versa.

    • Gradient Profile: If using a gradient, make the slope shallower around the elution time of the analytes. This will increase the separation window.

  • Change the Stationary Phase: The selectivity between Propentofylline and its d7-analog might be different on another stationary phase. Consider trying a column with a different chemistry, such as a Phenyl-Hexyl or a pentafluorophenyl (PFP) phase.

  • Reduce System Dead Volume: Ensure all connections are made with minimal tubing length and appropriate inner diameters to reduce extra-column band broadening, which can decrease resolution.[3]

Experimental Protocols

The following are representative experimental protocols adapted from validated methods for the analysis of structurally similar xanthine derivatives. These can serve as a starting point for method development for Propentofylline and d7-Propentofylline.

Table 1: Representative UPLC-MS/MS Method Parameters

ParameterCondition 1Condition 2
Column Kinetex Phenyl-Hexyl (50 x 2.1 mm, 1.7 µm)Imtakt Cadenza CD-C18 (100 x 3 mm, 3 µm)
Mobile Phase A 0.2% Formic Acid and 5mM Ammonium Formate in Water0.1% Formic Acid in Water
Mobile Phase B MethanolMethanol
Gradient 70% A -> 20% A (1 min), hold at 20% A (2 min), 20% A -> 70% A (0.5 min), hold at 70% A (2 min)Isocratic: 20% A, 80% B
Flow Rate 0.2 mL/min0.2 mL/min
Column Temperature 40°CNot specified
Injection Volume 5 µL7 µL
Detector Triple Quadrupole Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)

Data adapted from methods for Pentoxifylline analysis, which is structurally similar to Propentofylline.

Data Presentation

Table 2: Troubleshooting Summary for Peak Shape and Resolution Issues

IssuePotential CauseRecommended Solution(s)
Peak Tailing Secondary interactions with silanolsAdd acidic modifier (e.g., formic acid) to mobile phase; Use an end-capped column; Reduce sample load.
Column contaminationFlush column with a strong solvent.
Peak Fronting Sample solvent stronger than mobile phaseDissolve sample in initial mobile phase.[3]
Column overloadReduce sample concentration/volume.[1]
Poor sample solubilityEnsure complete dissolution of the sample.[1]
Poor Resolution Inadequate selectivityChange organic modifier (ACN vs. MeOH); Use a column with different stationary phase chemistry.
Insufficient efficiencyUse a column with smaller particles or a longer column.
Gradient too steepDecrease the gradient slope around the elution time of the analytes.
Split Peaks Partially blocked column fritBack-flush the column or replace the frit.
Sample solvent/mobile phase incompatibilityEnsure the sample solvent is miscible with the mobile phase.

Visualizations

The following diagrams illustrate logical troubleshooting workflows for common chromatographic issues.

PeakTailing_Troubleshooting start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration/volume check_overload->reduce_load Yes check_ph Is mobile phase pH optimal? check_overload->check_ph No end_good Peak Shape Improved reduce_load->end_good adjust_ph Add acidic modifier (e.g., formic acid) check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph->end_good wash_column Wash column with strong solvent check_column->wash_column Yes replace_column Consider using an end-capped or new column check_column->replace_column No wash_column->end_good end_bad Issue Persists: Consult further wash_column->end_bad replace_column->end_good

Caption: Troubleshooting workflow for peak tailing.

Resolution_Troubleshooting start Poor Resolution Observed check_mobile_phase Optimize Mobile Phase? start->check_mobile_phase adjust_gradient Decrease gradient slope check_mobile_phase->adjust_gradient Gradient change_solvent Switch organic modifier (ACN/MeOH) check_mobile_phase->change_solvent Isocratic/Selectivity check_column Change Column? check_mobile_phase->check_column No Improvement end_good Resolution Improved adjust_gradient->end_good change_solvent->end_good change_phase Use different stationary phase (e.g., Phenyl-Hexyl) check_column->change_phase Selectivity Issue smaller_particles Use column with smaller particles check_column->smaller_particles Efficiency Issue check_system Optimize System? check_column->check_system No Improvement change_phase->end_good smaller_particles->end_good reduce_dead_volume Minimize tubing length and diameter check_system->reduce_dead_volume Yes end_bad Issue Persists: Re-evaluate method check_system->end_bad No reduce_dead_volume->end_good

Caption: Troubleshooting workflow for poor resolution.

References

selection of optimal internal standard concentration for Propentofylline-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of the optimal internal standard concentration for Propentofylline-d7 in bioanalytical methods, primarily focusing on LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an internal standard (IS) like this compound?

An internal standard is a compound with a known concentration that is added to all samples, including calibrators and quality controls, before sample processing.[1] Its purpose is to correct for variability that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the quantitative results.[1][2] this compound, as a stable isotope-labeled (SIL) internal standard, is the preferred choice for the quantification of propentofylline because it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout the analytical process.[2][3]

Q2: What is the general recommendation for the concentration of a stable isotope-labeled internal standard like this compound?

While there is no universally fixed concentration, a common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte (propentofylline).[3] A concentration that yields a response that is roughly 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte is often a good starting point.[3] The goal is to have a consistent and reliable signal for the internal standard across all samples.

Q3: Why is it not advisable to use a very low or very high concentration of this compound?

Using a very low concentration of this compound can lead to poor peak shape and high variability in the response, especially if the signal is close to the lower limit of quantitation (LLOQ) of the instrument. Conversely, a very high concentration can lead to detector saturation and may increase the risk of cross-interference, where the signal from the internal standard contributes to the analyte signal.[3]

Q4: What is cross-interference and how can it be assessed for this compound?

Cross-interference occurs when the internal standard and the analyte signals affect each other.[3] For a SIL IS like this compound, it's important to check for the presence of unlabeled propentofylline in the IS stock solution. This can be done by injecting a solution of the IS at the proposed concentration and monitoring the mass transition of the analyte. The response of the analyte in the IS solution should be less than 20% of the LLOQ response of the analyte.[3] Similarly, the contribution of the analyte to the IS signal should be evaluated at the ULOQ of the analyte, and it should not exceed 5% of the IS response.[3]

Troubleshooting Guide

IssuePossible Cause Related to IS ConcentrationRecommended Action
High variability in IS peak area across samples IS concentration is too low: The signal is close to the limit of detection, leading to inconsistent integration.Increase the IS concentration to the mid-range of the calibration curve.
Inconsistent IS addition: Errors in pipetting the IS solution into the samples.Review the sample preparation procedure and ensure consistent addition of the IS.[2]
Matrix effects: Ion suppression or enhancement affecting the IS signal differently across samples.[4]While a SIL IS should compensate for matrix effects, extreme variations may require re-evaluation of the sample extraction procedure. Also, ensure the IS concentration is appropriate to minimize the impact of these effects.
Poor peak shape for the internal standard IS concentration is too high: This can lead to detector saturation and peak tailing.Reduce the IS concentration.
IS concentration is too low: Poor signal-to-noise ratio can result in a poorly defined peak.Increase the IS concentration.
Inaccurate or imprecise results for QC samples Inappropriate IS concentration: A concentration at the extremes of the calibration curve may not provide adequate normalization.Re-optimize the IS concentration to be in the mid-range of the calibration curve.
Cross-interference: The IS signal is interfering with the analyte signal, or vice-versa.[3]Evaluate for cross-interference as described in the FAQs. If significant interference is observed, a different IS or a different concentration may be necessary.

Experimental Protocol for Determining Optimal this compound Concentration

This protocol outlines a systematic approach to selecting the optimal concentration of this compound for a bioanalytical method.

Objective: To determine the this compound concentration that provides the most accurate and precise quantification of propentofylline over the entire calibration range.

Materials:

  • Propentofylline analytical standard

  • This compound internal standard

  • Blank biological matrix (e.g., plasma, serum)

  • LC-MS/MS system

  • Standard laboratory equipment for sample preparation

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of propentofylline (e.g., 1 mg/mL) in a suitable solvent.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare a series of calibration standards by spiking the blank biological matrix with the propentofylline stock solution to cover the desired analytical range (e.g., 1-1000 ng/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Selection of Test Concentrations for this compound:

    • Based on the calibration range of propentofylline, select three to five test concentrations for this compound. For a 1-1000 ng/mL propentofylline range, suggested test concentrations for the IS could be 50 ng/mL, 250 ng/mL, and 750 ng/mL.

  • Sample Preparation and Analysis:

    • For each test concentration of this compound:

      • Prepare three sets of calibration standards and QC samples.

      • To each sample, add a fixed volume of the respective this compound working solution.

      • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

      • Analyze the extracted samples using the developed LC-MS/MS method.

  • Data Evaluation:

    • For each this compound concentration, construct a calibration curve by plotting the peak area ratio (propentofylline/Propentofylline-d7) against the concentration of propentofylline.

    • Calculate the concentration of the QC samples using the corresponding calibration curve.

    • Evaluate the following parameters for each IS concentration:

      • Linearity of the calibration curve (r²): Should be ≥ 0.99.

      • Accuracy of the back-calculated calibration standards and QC samples: Should be within ±15% of the nominal value (±20% for LLOQ).

      • Precision of the QC samples (%CV): Should be ≤ 15% (≤ 20% for LLOQ).

      • Internal Standard Peak Area Consistency: The peak area of this compound should be consistent across all samples (calibrators, QCs, and blanks). A %CV of ≤ 15% is generally acceptable.

Data Presentation:

The results of this experiment should be summarized in tables for easy comparison.

Table 1: Evaluation of Different this compound Concentrations

IS Concentration (ng/mL)Calibration Curve Linearity (r²)Mean Accuracy of QCs (%)Mean Precision of QCs (%CV)IS Peak Area Variability (%CV)
500.99292.514.218.5
2500.99898.78.59.2
7500.99797.99.112.3

Based on the hypothetical data in Table 1, a this compound concentration of 250 ng/mL would be selected as the optimal concentration. It provides the best combination of linearity, accuracy, precision, and internal standard signal consistency.

Visualizations

Experimental Workflow for IS Concentration Optimization

experimental_workflow Workflow for Optimal IS Concentration Selection prep_stocks Prepare Analyte & IS Stock Solutions prep_cal_qc Prepare Calibration Standards & QC Samples in Matrix prep_stocks->prep_cal_qc select_is_conc Select Test Concentrations for this compound prep_cal_qc->select_is_conc sample_prep Sample Preparation (for each IS concentration) select_is_conc->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_eval Data Evaluation: Linearity, Accuracy, Precision, IS Area Consistency lcms_analysis->data_eval select_optimal Select Optimal IS Concentration data_eval->select_optimal

Caption: A flowchart illustrating the steps for selecting the optimal internal standard concentration.

Logical Relationship in Troubleshooting IS Variability

troubleshooting_workflow Troubleshooting High IS Variability start High Variability in IS Peak Area Observed check_conc Is IS concentration too low? start->check_conc increase_conc Action: Increase IS concentration check_conc->increase_conc Yes check_pipetting Is IS addition procedure consistent? check_conc->check_pipetting No end Problem Resolved increase_conc->end review_protocol Action: Review and retrain on sample prep protocol check_pipetting->review_protocol No check_matrix Are there significant matrix effects? check_pipetting->check_matrix Yes review_protocol->end optimize_extraction Action: Optimize sample extraction method check_matrix->optimize_extraction Yes check_matrix->end No optimize_extraction->end

References

Technical Support Center: Minimizing Carryover in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals minimize analyte carryover in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, with a focus on challenging compounds like Propentofylline-d7.

Frequently Asked Questions (FAQs)

Q1: What is analyte carryover in LC-MS analysis?

A1: Analyte carryover is the unwanted presence of analyte residues from a previous sample that appear in the analysis of a subsequent sample.[1] This phenomenon can lead to false signals or unexpected peaks, compromising the accuracy and reliability of quantitative data.[1] It often occurs when a sample with a high analyte concentration is followed by a blank or a low-concentration sample.[1]

Q2: Why might a compound like this compound be susceptible to carryover?

A2: While specific data on this compound is limited, compounds of its class can exhibit properties that lead to carryover. "Sticky" compounds, such as certain peptides, lipids, or hydrophobic molecules, are particularly prone to adhering to surfaces within the LC-MS system.[1][2] This adsorption is a primary cause of the memory effects that result in carryover.[3] LC-MS methods for the related compound Pentoxifylline often use reversed-phase C18 columns, suggesting that this compound has hydrophobic characteristics that could make it "sticky" and prone to carryover.[4][5][6]

Q3: What are the most common sources of carryover in an LC-MS system?

A3: Carryover can originate from multiple points in the system where the sample solution passes. The most common sources include:

  • Autosampler: This is a primary contributor. Key parts include the injection needle, needle seat, sample loop, tubing, and rotor seals within the injection valve.[1][2][3]

  • Analytical Column: The column itself, including the stationary phase, guard column, and frits, can retain the analyte.[3][7]

  • LC System Hardware: Improperly seated tubing and fittings can create dead volumes where the sample can be trapped.[8]

  • MS Ion Source: The ion source components, such as the cone or capillary, can become contaminated over time.[3][7]

Q4: How can I systematically identify the source of the carryover?

A4: A systematic, part-by-part removal process is the most effective way to pinpoint the source of carryover.[2][3] First, confirm the issue by injecting a high-concentration standard followed by a blank. If a peak appears in the blank, you can proceed to isolate the source. A common strategy involves removing the analytical column and replacing it with a union. If the carryover is significantly reduced, the column is a major contributor.[3] If it persists, the issue likely lies within the autosampler or connecting tubing.

Troubleshooting Guides

Guide 1: Initial Assessment and Quantification of Carryover

This protocol establishes a baseline for your carryover problem.

Experimental Protocol:

  • Prepare a high-concentration standard of this compound at the upper limit of your assay's calibration range (ULOQ).

  • Prepare several blank samples (e.g., mobile phase or the matrix used for sample dissolution).

  • Set up an injection sequence as follows:

    • Injection 1: High-concentration standard.

    • Injection 2: Blank sample.

    • Injection 3: Blank sample.

    • Injection 4: Blank sample.

  • Analyze the data from the first blank injection immediately following the high-concentration standard.

  • Calculate the percent carryover using the formula:

    • % Carryover = (Peak Area in First Blank / Peak Area in Standard) * 100

A typical regulatory requirement for bioanalytical methods is that the carryover peak should be no more than 20% of the peak at the lower limit of quantification (LLOQ).[9]

G A Inject Highest Concentration Standard B Inject Blank 1 (e.g., Mobile Phase) A->B C Inject Blank 2 B->C D Inject Blank 3 C->D E Calculate % Carryover: (Area_Blank1 / Area_Standard) * 100 D->E G observe Observe Carryover in Blank Injection isolate Isolate Carryover Source observe->isolate remove_col Test: Remove Column (Replace with Union). Inject High Std -> Blank isolate->remove_col result_col Carryover Reduced? remove_col->result_col source_col Primary Source: Column / Guard Column result_col->source_col  Yes source_injector Primary Source: Autosampler / System result_col->source_injector  No sol_col Solution: - Back-flush column - Use stronger gradient wash - Change column source_col->sol_col sol_injector Solution: - Optimize wash solvent/time - Check/replace rotor seal - Clean MS source source_injector->sol_injector

References

Technical Support Center: Stability of Propentofylline-d7 in Processed Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on assessing the stability of Propentofylline-d7, a deuterated internal standard, in processed biological samples. The following information is based on general principles of bioanalytical method validation and data for analogous compounds, as specific stability studies on this compound were not found in the public domain.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to assess the stability of this compound in processed samples?

A1: Assessing the stability of an internal standard like this compound is a critical component of bioanalytical method validation.[1] The concentration of the analyte must remain unchanged throughout the sample's lifecycle to ensure the reliability and accuracy of the quantitative data.[1] Instability of the internal standard can lead to erroneous calculations of the target analyte's concentration.

Q2: What are the typical stability tests performed for a deuterated internal standard in processed samples?

A2: Stability testing for internal standards typically includes:

  • Short-Term (Bench-Top) Stability: To evaluate stability at room temperature for a duration that mimics the sample handling and processing time.[2]

  • Long-Term Stability: To determine stability at intended storage temperatures (e.g., -20°C or -70°C) for the expected duration of the study.[2]

  • Freeze-Thaw Stability: To assess the impact of repeated freezing and thawing cycles on the analyte's concentration.

  • Autosampler Stability: To ensure the analyte remains stable in the processed sample while sitting in the autosampler of the analytical instrument.

Q3: What are some common factors that can affect the stability of this compound in processed samples?

A3: Several factors can influence the stability of an analyte in a biological matrix, including:

  • Enzymatic degradation: Residual enzyme activity in the processed sample.

  • pH: The pH of the sample matrix can influence chemical degradation.

  • Temperature: Both storage and handling temperatures are critical.[2]

  • Light exposure: Some compounds are photosensitive.

  • Adsorption: The analyte may adsorb to the surface of storage containers or labware.[1]

  • Matrix effects: Interactions with other components in the biological sample.[1]

Troubleshooting Guide

Issue 1: Apparent loss of this compound signal during a stability study.

Possible Cause Troubleshooting Step
Degradation Investigate potential degradation pathways. Ensure proper storage temperature and protection from light. Consider the use of stabilizers if appropriate.
Adsorption Use silanized glassware or low-adsorption microplates. Vary the container type to see if the issue persists.
Matrix Effect Evaluate the matrix effect during method development. Adjust the sample preparation method (e.g., use a different extraction technique) to minimize matrix interference.
Evaporation Ensure sample vials are properly sealed during storage and in the autosampler.

Issue 2: High variability in this compound response between stability replicates.

Possible Cause Troubleshooting Step
Inconsistent Sample Processing Ensure a standardized and reproducible sample preparation workflow. Pay close attention to volumetric accuracy and consistent timing of each step.
Inhomogeneous Sample Ensure the sample is thoroughly mixed (vortexed) after thawing and before aliquoting.
Instrumental Variability Check the performance of the analytical instrument (e.g., LC-MS/MS). Run system suitability tests to ensure consistent performance.

Experimental Protocols

General Protocol for Freeze-Thaw Stability Assessment

  • Sample Preparation: Spike a known concentration of this compound into a pooled blank biological matrix (e.g., plasma). Aliquot the spiked matrix into multiple vials.

  • Baseline Analysis: Immediately analyze a set of aliquots (n=3-5) to establish the baseline concentration (Time 0).

  • Freeze-Thaw Cycles:

    • Freeze the remaining aliquots at the intended storage temperature (e.g., -70°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Analysis after Cycles: After the desired number of freeze-thaw cycles (e.g., 3 cycles), analyze the samples.

  • Data Analysis: Compare the mean concentration of the cycled samples to the baseline concentration. The deviation should be within an acceptable range (typically ±15%).

Data Presentation

Table 1: Example of Short-Term (Bench-Top) Stability Data for an Internal Standard

Time at Room Temp. (hours)Mean Concentration (ng/mL)% Deviation from Baseline
0 (Baseline)101.2N/A
299.8-1.4%
4102.1+0.9%
898.5-2.7%
2497.9-3.3%

Table 2: Example of Freeze-Thaw Stability Data for an Internal Standard

Number of F/T CyclesMean Concentration (ng/mL)% Deviation from Baseline
0 (Baseline)100.5N/A
199.1-1.4%
298.7-1.8%
398.2-2.3%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Data Analysis prep1 Spike this compound into blank matrix prep2 Aliquot into storage vials prep1->prep2 baseline Analyze Baseline (Time 0) prep2->baseline storage Store samples under test conditions (e.g., -70°C, RT, F/T) prep2->storage compare Compare stability sample concentration to baseline baseline->compare analysis Analyze samples after specified duration/cycles storage->analysis analysis->compare evaluate Evaluate if % deviation is within acceptable limits compare->evaluate

Caption: Experimental workflow for stability assessment.

troubleshooting_flowchart start Unexpected stability result (e.g., analyte loss) check_adsorption Investigate non-specific binding/adsorption? start->check_adsorption check_degradation Assess chemical/enzymatic degradation? check_adsorption->check_degradation No solution_adsorption Use low-adsorption labware or change container material check_adsorption->solution_adsorption Yes check_matrix Evaluate matrix effects? check_degradation->check_matrix No solution_degradation Modify sample pH, add stabilizers, or ensure proper temperature check_degradation->solution_degradation Yes check_instrument Verify instrument performance? check_matrix->check_instrument No solution_matrix Optimize sample cleanup (e.g., SPE, LLE) check_matrix->solution_matrix Yes solution_instrument Perform instrument maintenance and system suitability checks check_instrument->solution_instrument Yes end Re-run stability test check_instrument->end No solution_adsorption->end solution_degradation->end solution_matrix->end solution_instrument->end

Caption: Troubleshooting flowchart for stability issues.

References

Validation & Comparative

The Critical Role of Internal Standards in Bioanalytical Method Validation: A Comparative Guide to Propentofylline-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of drug development, the precise quantification of therapeutic agents in biological matrices is paramount. Bioanalytical method validation ensures the reliability, reproducibility, and accuracy of the data that underpins critical decisions in pharmacokinetics, toxicokinetics, and clinical trials. A cornerstone of robust bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS). This guide provides a comprehensive comparison of Propentofylline-d7, a deuterated internal standard, with a common alternative, a structural analog internal standard, for the bioanalysis of Propentofylline.

The Ideal Internal Standard: A Brief Overview

An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[1] The ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte.[2]

Comparative Performance: this compound vs. Structural Analog IS

This section presents a comparative summary of the validation parameters for a bioanalytical method for Propentofylline using either this compound or a structural analog as the internal standard. The data presented below is representative of typical performance and is intended to highlight the key differences.

Table 1: Comparison of Bioanalytical Method Validation Parameters
Validation ParameterThis compound (Deuterated IS)Structural Analog ISAcceptance Criteria (FDA/EMA)
Linearity (r²) > 0.998> 0.995≥ 0.99[3]
Accuracy (% Bias) Within ± 5%Within ± 10%Within ± 15% (± 20% at LLOQ)[4][5]
Precision (% CV) < 5%< 10%≤ 15% (≤ 20% at LLOQ)[4][5]
Matrix Effect (% CV) < 3%< 15%≤ 15%[6]
Recovery (% Consistency) Consistent across concentrationsVariableNot explicitly defined, but should be consistent
Stability Consistent with analyteMay differ from analyteNo significant degradation under tested conditions

Key Takeaways:

  • Linearity: Both internal standards can yield methods with excellent linearity.

  • Accuracy and Precision: this compound consistently provides superior accuracy and precision due to its ability to track the analyte more effectively through sample processing and analysis.[2]

  • Matrix Effect: The most significant advantage of a deuterated internal standard is its ability to compensate for matrix effects.[2] Since this compound co-elutes with Propentofylline and experiences the same ionization suppression or enhancement, it provides a more accurate correction. Structural analogs, with different retention times and ionization characteristics, are less effective in correcting for these matrix-induced variations.

  • Recovery: The recovery of the analyte and a deuterated IS is expected to be very similar, leading to more consistent results. A structural analog may have different extraction properties, leading to variability.

Experimental Protocols

A detailed methodology is crucial for reproducing and comparing bioanalytical results. Below are the key experimental protocols for the validation of a bioanalytical method for Propentofylline.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either this compound or the structural analog).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Propentofylline: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

    • Structural Analog IS: Precursor ion > Product ion

Workflow and Logical Relationships

The following diagrams illustrate the general workflow of bioanalytical method validation and the logical relationship between the choice of internal standard and the quality of the resulting data.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Sample Preparation Optimization MD2 LC Method Optimization MD1->MD2 MD3 MS/MS Parameter Tuning MD2->MD3 V1 Selectivity MD3->V1 Proceed to Validation V2 Linearity & LLOQ V1->V2 V3 Accuracy & Precision V2->V3 V4 Matrix Effect V3->V4 V5 Stability V4->V5 V6 Recovery V5->V6 SA1 Study Sample Quantification V6->SA1 Apply Validated Method SA2 Incurred Sample Reanalysis SA1->SA2

Caption: Bioanalytical method validation workflow.

Internal_Standard_Choice_Impact cluster_IS Choice of Internal Standard cluster_Performance Method Performance cluster_Outcome Outcome IS_D7 This compound (Deuterated) High_Accuracy High Accuracy & Precision IS_D7->High_Accuracy Comp_Matrix Effective Matrix Effect Compensation IS_D7->Comp_Matrix IS_Analog Structural Analog Lower_Accuracy Lower Accuracy & Precision IS_Analog->Lower_Accuracy Poor_Comp_Matrix Poor Matrix Effect Compensation IS_Analog->Poor_Comp_Matrix High_Reliability High Data Reliability High_Accuracy->High_Reliability Robust_Method Robust & Reliable Bioanalytical Method High_Reliability->Robust_Method Comp_Matrix->High_Reliability Variable_Reliability Variable Data Reliability Lower_Accuracy->Variable_Reliability Less_Robust_Method Less Robust Method, Potential for Inaccurate Data Variable_Reliability->Less_Robust_Method Poor_Comp_Matrix->Variable_Reliability

Caption: Impact of internal standard choice on data quality.

Conclusion

The validation of a bioanalytical method is a critical step in drug development, and the choice of internal standard significantly impacts the quality and reliability of the data generated. While a structural analog can be used, a deuterated internal standard such as this compound offers superior performance, particularly in mitigating the unpredictable nature of matrix effects. This leads to more accurate and precise data, providing a stronger foundation for pivotal decisions throughout the drug development lifecycle. For the highest level of confidence in bioanalytical results, the use of a stable isotope-labeled internal standard is strongly recommended.

References

A Guide to Inter-Laboratory Cross-Validation of Propentofylline Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the reproducibility and consistency of bioanalytical data is paramount in drug development. When pharmacokinetic or toxicokinetic studies are conducted across multiple sites, it is crucial to demonstrate that the analytical methods used in different laboratories yield comparable results. This guide provides a framework for the cross-validation of bioanalytical assays for Propentofylline, a xanthine derivative with neuroprotective properties. The principles and methodologies outlined here are based on established regulatory guidelines and best practices in the field of bioanalysis.[1][2][3][4]

Cross-validation is essential when two or more bioanalytical methods are employed to generate data within the same study or across different studies for a regulatory submission.[5][6][7] The primary objective is to ensure that data generated by different laboratories can be reliably compared.[6][7][8]

Key Validation Parameters for Comparison

A comprehensive inter-laboratory cross-validation study for Propentofylline assays, whether based on High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), should assess a standard set of validation parameters. These parameters, as recommended by regulatory bodies like the FDA and EMA, ensure the method's reliability.[1][2][3][4]

The core validation experiments include assessments of:

  • Selectivity and Specificity: The ability of the assay to differentiate and quantify Propentofylline in the presence of other components in the biological matrix.[1][4]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[1][5] Acceptance criteria are typically within ±15% of the nominal value, and ±20% at the Lower Limit of Quantification (LLOQ).[1]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentrations of Propentofylline. A linear regression is typically used, and the correlation coefficient (r²) should be close to 1.[9][10][11]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of Propentofylline that can be measured with acceptable accuracy and precision.[3][5]

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix.[2][4]

  • Stability: The chemical stability of Propentofylline in the biological matrix under different storage and processing conditions.[1][2]

Inter-Laboratory Cross-Validation Workflow

The process of cross-validating Propentofylline assays between two laboratories (a reference lab and a comparator lab) involves analyzing the same set of quality control (QC) samples and, ideally, incurred study samples. The results are then statistically compared to ensure concordance.

G cluster_prep Phase 1: Preparation and Standardization cluster_analysis Phase 2: Sample Analysis cluster_eval Phase 3: Data Evaluation cluster_report Phase 4: Reporting P1 Reference Laboratory Develops and Validates Assay P3 Standardized Protocol and SOPs Agreed Upon P1->P3 P2 Comparator Laboratory Develops and Validates Assay P2->P3 P4 Preparation of Cross-Validation Samples (QCs and Study Samples) at one location P3->P4 A1 Blinded Samples Shipped to Both Laboratories P4->A1 A2 Reference Laboratory Analyzes Samples A1->A2 A3 Comparator Laboratory Analyzes Samples A1->A3 E1 Unblinding of Sample Concentrations A2->E1 A3->E1 E2 Statistical Comparison of Results (e.g., % Bias) E1->E2 E3 Acceptance Criteria Assessment E2->E3 E4 Investigation of Discrepancies E3->E4 If criteria not met R1 Final Cross-Validation Report Generation E3->R1 If criteria met E4->R1 R2 Conclusion on Inter-Laboratory Comparability R1->R2

Figure 1. Workflow for Inter-Laboratory Cross-Validation.

Data Presentation for Comparison

The results of the cross-validation study should be summarized in clear and concise tables to facilitate comparison.

Table 1: Comparison of HPLC-UV Assay Validation Parameters for Propentofylline

ParameterLaboratory A (Reference)Laboratory B (Comparator)Acceptance Criteria
Linearity Range (ng/mL) 25 - 200025 - 2000Consistent Range
Correlation Coefficient (r²) > 0.995> 0.995≥ 0.99
LLOQ (ng/mL) 2525S/N ≥ 5, Acc/Prec ≤ 20%
Intra-day Precision (%CV) 2.1 - 5.8%2.5 - 6.1%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) 3.5 - 7.2%4.0 - 7.8%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -4.5 to 3.8%-5.2 to 4.1%±15% (±20% at LLOQ)
Recovery (%) 88.5%86.9%Consistent and Reproducible

Note: Data presented are hypothetical but representative of typical assay performance.

Table 2: Comparison of LC-MS/MS Assay Validation Parameters for Propentofylline

ParameterLaboratory C (Reference)Laboratory D (Comparator)Acceptance Criteria
Linearity Range (ng/mL) 0.5 - 5000.5 - 500Consistent Range
Correlation Coefficient (r²) > 0.998> 0.997≥ 0.99
LLOQ (ng/mL) 0.50.5S/N ≥ 10, Acc/Prec ≤ 20%
Intra-day Precision (%CV) 1.8 - 4.5%2.0 - 5.0%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) 2.9 - 6.1%3.2 - 6.5%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -3.2 to 2.9%-4.0 to 3.5%±15% (±20% at LLOQ)
Matrix Effect (%CV) < 10%< 12%≤ 15%

Note: Data presented are hypothetical but representative of typical assay performance.

Table 3: Inter-Laboratory Comparison of Quality Control Samples (LC-MS/MS)

QC Level (ng/mL)Lab C Mean (ng/mL)Lab D Mean (ng/mL)% Bias [(Lab D - Lab C) / Lab C] * 100Acceptance Criteria
Low (1.5) 1.481.55+4.7%±15%
Medium (75) 76.273.9-3.0%±15%
High (400) 395.5408.2+3.2%±15%

Note: The percentage bias between laboratories for QC samples should be within ±15%.[6]

Experimental Protocols

Detailed and harmonized Standard Operating Procedures (SOPs) are crucial for successful cross-validation. Below are example methodologies for the extraction and analysis of Propentofylline from plasma.

Sample Preparation: Protein Precipitation (for LC-MS/MS)
  • To 100 µL of plasma sample, add 25 µL of an internal standard working solution (e.g., a stable isotope-labeled Propentofylline).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the sample into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (for HPLC-UV)
  • To 500 µL of plasma sample, add 50 µL of internal standard and 100 µL of 1 M NaOH.[10]

  • Vortex for 30 seconds.

  • Add 5 mL of a mixture of dichloromethane and isopropanol (9:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 200 µL of mobile phase.

  • Inject into the HPLC-UV system.

Chromatographic Conditions (Example LC-MS/MS)
  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Propentofylline and the internal standard would be monitored.

Conclusion

References

Precision in Propentofylline Quantification: A Comparative Analysis of Internal Standard Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic compounds is paramount. This guide provides a comparative analysis of methodologies for the quantification of Propentofylline, a xanthine derivative with neuroprotective properties, focusing on the superior accuracy and precision achieved with the use of a deuterated internal standard, Propentofylline-d7.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[1][2] This approach significantly enhances the reliability of analytical data by effectively compensating for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[1][2][3]

Comparison of Analytical Methods

The quantification of Propentofylline in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While older methods utilizing HPLC with UV detection exist, they often suffer from lower sensitivity and require more extensive sample preparation. The primary distinction in modern LC-MS/MS methods lies in the choice of the internal standard.

Analytical MethodInternal StandardAdvantagesDisadvantages
LC-MS/MS This compound (Deuterated) Highest accuracy and precision due to co-elution and identical ionization behavior with the analyte.[1][2][3]Higher cost of the deuterated standard.
LC-MS/MS Pentoxifylline (Structurally Similar)More cost-effective than a deuterated standard. Can provide acceptable results.Differences in retention time and ionization efficiency can lead to reduced accuracy and precision compared to a deuterated standard.[4]
HPLC-UV VariousLower instrument cost.Lower sensitivity, requiring larger sample volumes and more complex extraction procedures.[5][6]

Accuracy and Precision Data

The following tables summarize the validation parameters for the quantification of Propentofylline and the structurally similar compound Pentoxifylline using different internal standards. The data highlights the superior performance of methods employing deuterated internal standards.

Table 1: Propentofylline Quantification using a Non-Deuterated Internal Standard (Pentoxifylline) [4]

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.25 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%RE) Within ±15%

Table 2: Pentoxifylline Quantification using a Deuterated Internal Standard (Pentoxifylline-d6) [7][8]

ParameterResult
Linearity (r²) ≥ 0.99
Intra-day Precision (%CV) 0.69% to 5.65%[8]
Inter-day Precision (%CV) 1.68% to 12.48%[8]
Accuracy 93.52% to 107.12% (Intra-day), 94.36% to 108.51% (Inter-day)[8]

The data clearly indicates that while both methods provide acceptable linearity, the precision and accuracy are demonstrably better when a deuterated internal standard is employed.

Experimental Workflow and Protocols

The general workflow for the quantification of Propentofylline in a biological matrix (e.g., plasma) using an internal standard is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection Transfer separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Figure 1: Experimental workflow for Propentofylline quantification.
Detailed Experimental Protocol (Adapted from Pentoxifylline-d6 methodology)[7][8]

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.

    • Vortex briefly.

    • Add 300 µL of methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A suitable C18 column (e.g., 100 x 3 mm, 3 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and methanol.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Propentofylline and this compound.

Conclusion

For the accurate and precise quantification of Propentofylline, the use of a deuterated internal standard, this compound, in conjunction with LC-MS/MS is the recommended methodology. This approach minimizes analytical variability, leading to highly reliable and reproducible data, which is critical for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. While methods employing structurally similar internal standards can be utilized, they may compromise the level of accuracy and precision achievable with a stable isotope-labeled standard.

References

Propentofylline-d7 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical research, the precision and accuracy of quantitative analysis are paramount. The choice of a suitable internal standard is a critical determinant of data reliability, particularly in complex matrices such as plasma or tissue homogenates. This guide provides a comprehensive comparison of Propentofylline-d7 as an internal standard against other potential alternatives for the quantification of propentofylline and related xanthine derivatives. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous compounds and established principles of bioanalytical method validation to offer a thorough evaluation for researchers, scientists, and drug development professionals.

The Ideal Internal Standard: Why this compound Stands Out

An ideal internal standard should mimic the analyte of interest throughout the analytical process—from extraction and sample preparation to ionization and detection—without interfering with its measurement. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] The incorporation of deuterium atoms results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.

Key Advantages of this compound:

  • Co-elution with Analyte: this compound will have nearly identical chromatographic retention times to propentofylline, ensuring that it experiences the same matrix effects.

  • Similar Extraction Recovery: Due to its identical chemical properties, the recovery of this compound during sample preparation will closely mirror that of the unlabeled drug.

  • Correction for Ion Suppression/Enhancement: As it co-elutes and has the same ionization efficiency as the analyte, this compound effectively compensates for variations in instrument response caused by the sample matrix.

Performance Comparison: this compound vs. Alternative Internal Standards

While a deuterated analog is the preferred choice, other compounds can be used as internal standards, typically structural analogs or compounds with similar physicochemical properties. The following table provides a theoretical comparison of the expected performance of this compound against a hypothetical non-deuterated, structurally similar internal standard.

Performance ParameterThis compound (Deuterated)Structural Analog (Non-Deuterated)Rationale
Accuracy HighModerate to HighA deuterated standard best compensates for matrix effects and differential recovery, leading to higher accuracy.
Precision HighModerateCo-elution and identical chemical behavior of the deuterated standard result in lower variability between replicate measurements.
Matrix Effect Compensation ExcellentVariableDifferences in chemical structure can lead to variations in ionization efficiency and susceptibility to matrix effects for a structural analog.
Extraction Recovery Nearly Identical to AnalyteSimilar but can differSubtle differences in polarity and other properties can lead to differential recovery during sample preparation.
Chromatographic Behavior Co-elutes with AnalyteSimilar Retention TimeWhile retention times may be close, they are unlikely to be identical, leading to potential differences in matrix effects.

Experimental Protocol: A Validated LC-MS/MS Method for a Related Xanthine Derivative

1. Sample Preparation (Protein Precipitation)

  • To 30 µL of plasma sample, add 20 µL of internal standard working solution (this compound in methanol).

  • Add 0.5 mL of cold methanol to precipitate proteins.

  • Vortex for 5 minutes.

  • Centrifuge at 20,800 x g for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: C18 column (e.g., Imtakt Cadenza® CD-C18, 100 × 3 mm, 3 µm).[2]

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and methanol (e.g., 20:80, v/v).[2]

    • Flow Rate: 0.2 mL/min.[2]

    • Injection Volume: 7 µL.[2]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for propentofylline and this compound would need to be optimized.

3. Method Validation Parameters

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and should include the evaluation of:

  • Selectivity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix samples.

  • Linearity: A linear relationship between the analyte concentration and the instrument response over a defined range.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between replicate measurements, respectively, assessed at multiple concentration levels (L L O Q, L Q C, M Q C, H Q C).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of the biological matrix on the ionization of the analyte and internal standard.

  • Stability: Stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term).

Signaling Pathways of Propentofylline

Propentofylline exerts its therapeutic effects through a dual mechanism of action: inhibition of adenosine reuptake and inhibition of phosphodiesterase (PDE) enzymes.[3][4][5] These actions lead to neuroprotective and anti-inflammatory outcomes.

G cluster_0 Propentofylline's Dual Mechanism propentofylline Propentofylline adenosine_transporter Adenosine Transporter propentofylline->adenosine_transporter Inhibits pde Phosphodiesterase (PDE) propentofylline->pde Inhibits adenosine_reuptake Adenosine Reuptake adenosine_transporter->adenosine_reuptake extracellular_adenosine Extracellular Adenosine adenosine_reuptake->extracellular_adenosine Reduces adenosine_receptors Adenosine Receptors (A1, A2) extracellular_adenosine->adenosine_receptors Activates neuroprotection Neuroprotection & Anti-inflammation adenosine_receptors->neuroprotection camp_cgmp cAMP / cGMP pde->camp_cgmp Degrades camp_cgmp->neuroprotection Promotes

Propentofylline's dual mechanism of action.

experimental_workflow start Plasma Sample Collection add_is Spike with This compound (IS) start->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing end Final Concentration data_processing->end

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Propentofylline-d7

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacokinetic and drug metabolism studies, the precise quantification of therapeutic agents in complex biological matrices is paramount. For researchers investigating the neuroprotective agent Propentofylline, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of using a deuterated internal standard, Propentofylline-d7, versus non-isotopically labeled alternatives, supported by established principles of bioanalytical method validation.

Enhancing Specificity and Selectivity with Deuterated Internal Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the most effective approach to ensure the robustness of these assays. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response.

This compound, by virtue of its identical chemical structure to the parent drug with the exception of a mass difference, co-elutes with Propentofylline under identical chromatographic conditions. This co-elution is crucial for compensating for matrix-induced ion suppression or enhancement, a common challenge in bioanalysis. In contrast, a non-isotopic internal standard, such as the structurally similar compound Pentoxifylline, may have different retention times and be affected differently by the sample matrix, potentially leading to inaccurate quantification.

Comparative Performance: this compound vs. Non-Isotopic Internal Standards

The advantages of using this compound as an internal standard are highlighted in the following comparison with a plausible alternative, Pentoxifylline.

FeatureThis compound (SIL-IS)Pentoxifylline (Non-Isotopic IS)
Chromatographic Behavior Co-elutes with PropentofyllineDifferent retention time than Propentofylline
Matrix Effect Compensation High; corrects for analyte-specific ion suppression/enhancementLow to moderate; differential matrix effects can lead to inaccuracy
Specificity High; distinguished by mass difference (m/z)High; distinguished by retention time and mass difference
Selectivity Excellent; minimizes interference from endogenous compoundsGood; potential for co-eluting interferences with the IS
Accuracy & Precision Excellent; robust against variations in sample preparationGood to moderate; susceptible to variability in extraction recovery

Experimental Protocol: Quantification of Propentofylline in Human Plasma

The following is a representative experimental protocol for the quantification of Propentofylline in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.

1. Sample Preparation:

  • To 100 µL of human plasma, add 20 µL of this compound internal standard solution (concentration to be optimized).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Propentofylline: To be determined (e.g., precursor ion > product ion)

    • This compound: To be determined (e.g., [precursor ion + 7] > product ion)

3. Method Validation:

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizing the Workflow and Rationale

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the bioanalytical workflow and the importance of co-elution.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Bioanalytical workflow for Propentofylline quantification.

Matrix_Effect_Comparison cluster_0 This compound (Co-elution) cluster_1 Non-Isotopic IS (Differential Elution) A Propentofylline C Matrix Interference B This compound D Both analyte and IS are equally affected, ensuring accurate ratio measurement. E Propentofylline G Matrix Interference E->G F Pentoxifylline (IS) H Analyte and IS are affected differently, leading to inaccurate quantification.

Impact of co-elution on matrix effect compensation.

Assessing the Long-Term Stability of Propentofylline-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing Propentofylline-d7 as an internal standard, ensuring its long-term stability is paramount for accurate and reproducible analytical results. This guide provides a framework for assessing the stability of this compound, comparing it with other relevant deuterated internal standards, and offers detailed experimental protocols based on established international guidelines.

Comparison of Long-Term Stability for Deuterated Xanthine Derivatives

ParameterThis compoundCaffeine-d3Theophylline-d6
Storage Condition Recommended: -20°C (To be confirmed by study)-20°C[1][2]-20°C[3]
Formulation Neat Solid / In Solution (To be specified)Neat Solid or 1 mg/ml in Methanol[1][2]Neat Solid[3]
Stated Stability Data not available≥ 4 years (Neat Solid)[1], ≥ 2 years (In Methanol)[2]≥ 4 years[3]
Analytical Method LC-MS/MSGC- or LC-MS[2]GC- or LC-MS[3]

Note: The stability of this compound should be experimentally determined. The data for Caffeine-d3 and Theophylline-d6 are provided as representative examples of stable deuterated xanthine internal standards.

Experimental Protocol for Long-Term Stability Assessment of this compound

A robust long-term stability study for this compound should be conducted in accordance with the International Council for Harmonisation (ICH) Q1A (R2) guidelines.[4] This involves storing the substance under defined conditions and testing it at specified intervals.

1. Objective: To evaluate the stability of this compound over an extended period under recommended storage conditions to establish a re-test date.

2. Materials:

  • This compound (at least three different batches)
  • Appropriate storage containers (e.g., amber glass vials with inert caps)
  • Validated stability-indicating analytical method (e.g., LC-MS/MS)
  • Reference standard of this compound

3. Storage Conditions:

  • Long-term: -20°C ± 5°C[5][6]
  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (for a minimum of 6 months)[6]

4. Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months[6]
  • Accelerated: 0, 3, and 6 months[6]

5. Analytical Parameters to be Monitored:

  • Appearance (visual inspection)
  • Purity (by a stability-indicating method, e.g., HPLC-UV or LC-MS/MS)
  • Assay (quantitative determination of this compound content)
  • Isotopic Purity (to ensure no significant H-D exchange)
  • Formation of degradation products

6. Stability-Indicating Method: A validated LC-MS/MS method is recommended for the analysis of Propentofylline and its deuterated analogs.[7][8] The method must be able to separate, detect, and quantify this compound and any potential degradation products. Forced degradation studies should be performed to demonstrate the method's specificity.

Forced Degradation Studies: To develop and validate a stability-indicating method, forced degradation studies are essential.[7] These studies involve subjecting Propentofylline to more severe conditions than those used for accelerated stability testing to identify likely degradation products and pathways.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 24 hours

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Visualizing the Workflow and Potential Degradation

Experimental Workflow for Long-Term Stability Testing

G cluster_0 Study Initiation cluster_1 Sample Storage & Testing cluster_2 Data Analysis & Reporting start Procure multiple batches of this compound protocol Define Stability Protocol (ICH Q1A) start->protocol analytical Develop & Validate Stability-Indicating Method protocol->analytical storage_lt Long-Term Storage (-20°C) analytical->storage_lt storage_acc Accelerated Storage (40°C/75%RH) analytical->storage_acc testing Periodic Testing (Appearance, Purity, Assay, Isotopic Purity) storage_lt->testing storage_acc->testing analysis Analyze Data & Identify Trends testing->analysis report Establish Re-test Period analysis->report G Propentofylline Propentofylline(-d7) Degradant1 1-(5-carboxypentyl)-3,7-dimethylxanthine(-d7) Propentofylline->Degradant1 Hydrolysis (Acidic/Basic Conditions) Degradant2 Other minor degradation products Propentofylline->Degradant2 Oxidation / Photolysis

References

Performance Under the Microscope: A Comparative Guide to Internal Standards for Propentofylline Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the precision and reliability of analytical methods are paramount. This guide provides a comprehensive comparison of internal standards used in the quantification of Propentofylline, a xanthine derivative with therapeutic potential. By examining inter-assay and intra-assay variability, this document offers valuable insights into method performance, supported by experimental data.

Unveiling Variability: A Head-to-Head Comparison

The choice of an internal standard is a critical factor that directly impacts the accuracy and reproducibility of a bioanalytical method. Ideally, an internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are often considered the gold standard due to their similar physicochemical properties to the analyte.

Table 1: Inter-Assay and Intra-Assay Variability Comparison

AnalyteInternal StandardMatrixIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Accuracy (%)
PentoxifyllinePentoxifylline-d6Rat Plasma0.69 - 5.651.68 - 12.4893.52 - 107.1294.36 - 108.51
PropentofyllinePentoxifyllineRat Serum, Cortex, HippocampusNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

*CV: Coefficient of Variation. Data for Pentoxifylline is derived from a study on the simultaneous quantification of Pentoxifylline and its metabolites using LC-MS/MS[1]. The study on Propentofylline did not explicitly state the %CV for inter- and intra-assay variability but mentioned the method was validated according to GLP procedures[2]. Generally, inter-assay % CVs of less than 15% and intra-assay % CVs of less than 10% are considered acceptable[1].

Decoding the Experimental Approach

A robust analytical method validation is the cornerstone of reliable quantitative data. The following sections detail the typical experimental protocols for the quantification of xanthine derivatives like Propentofylline and Pentoxifylline, providing a framework for understanding how inter- and intra-assay variability is assessed.

Experimental Workflow for Variability Assessment

The process of determining the precision and accuracy of an analytical method involves a systematic workflow. The following diagram illustrates the key steps in assessing inter- and intra-assay variability.

G cluster_0 Preparation cluster_1 Intra-Assay Analysis cluster_2 Inter-Assay Analysis A Prepare Quality Control (QC) Samples (Low, Mid, High Conc.) B Analyze multiple replicates of each QC level in a single run A->B E Analyze QC samples on multiple different days A->E C Calculate Mean, Standard Deviation (SD), and Coefficient of Variation (%CV) B->C D Assess Accuracy: ((Mean Measured Conc. / Nominal Conc.) * 100) C->D F Calculate Overall Mean, SD, and %CV across all runs E->F G Assess Overall Accuracy F->G

Caption: Workflow for Assessing Inter-Assay and Intra-Assay Variability.

Key Experimental Protocols

1. Sample Preparation:

  • Propentofylline with Pentoxifylline as Internal Standard:

    • Biological samples (serum, cortex, hippocampus) are treated with an internal standard solution (Pentoxifylline).

    • Liquid-liquid extraction is performed using diethyl ether to isolate the analyte and internal standard[2].

    • The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase for analysis[2].

  • Pentoxifylline with Pentoxifylline-d6 as Internal Standard:

    • Rat plasma samples are spiked with the internal standard (Pentoxifylline-d6).

    • Protein precipitation is carried out using methanol to remove plasma proteins[1].

    • The supernatant is then directly injected into the LC-MS/MS system[1].

2. Chromatographic and Mass Spectrometric Conditions:

The separation and detection of the analytes are typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • For Propentofylline:

    • Chromatography: A Chiralpak AD column is used for separation[2].

    • Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in tandem mass spectrometry[2].

  • For Pentoxifylline:

    • Chromatography: An Imtakt Cadenza® CD-C18 column is employed for chromatographic separation[1].

    • Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in water and methanol (20:80, v/v) is used[1].

    • Mass Spectrometry: An ESI interface operating in positive ionization and multiple reaction monitoring (MRM) mode is utilized for detection[1].

Conclusion: The Advantage of Deuterated Internal Standards

While direct comparative data for Propentofylline-d7 is emerging, the analysis of the closely related compound Pentoxifylline with its deuterated internal standard, Pentoxifylline-d6, demonstrates the high precision and accuracy achievable with this approach. The use of a SIL internal standard effectively compensates for variations in sample preparation and instrument response, leading to more reliable and reproducible data. For researchers engaged in the development of analytical methods for Propentofylline, the adoption of a deuterated internal standard like this compound is highly recommended to ensure the highest quality data for pharmacokinetic and other critical studies.

References

A Comparative Analysis of Propentofylline and Propentofylline-d7 Fragmentation Patterns in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, understanding the fragmentation patterns of a drug and its isotopically labeled counterpart is crucial for pharmacokinetic studies, metabolic profiling, and bioanalytical method development. This guide provides a detailed comparison of the mass spectrometric fragmentation of Propentofylline and its deuterated analog, Propentofylline-d7, supported by experimental data and methodologies.

Propentofylline, a xanthine derivative, is a neuroprotective agent investigated for its therapeutic potential in vascular dementia and Alzheimer's disease. This compound, a stable isotope-labeled version of the molecule, serves as an invaluable internal standard in quantitative bioanalysis, ensuring accuracy and precision. The introduction of seven deuterium atoms into the Propentofylline structure results in a predictable mass shift and can influence fragmentation pathways, providing valuable structural information.

Chemical Structures

CompoundMolecular FormulaMolecular Weight ( g/mol )Structure
PropentofyllineC₁₅H₂₂N₄O₃306.36[Image of Propentofylline structure]
This compoundC₁₅H₁₅D₇N₄O₃313.40[Image of this compound structure with deuterium labels]

Mass Spectrometric Fragmentation Analysis

The fragmentation of Propentofylline and this compound is typically analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Electrospray ionization (ESI) is a common ionization technique for LC-MS/MS analysis of such compounds, typically yielding a protonated molecule [M+H]⁺ in positive ion mode.

Propentofylline Fragmentation

A major fragmentation pathway involves the cleavage of the oxohexyl side chain. The bond between the nitrogen of the purine ring and the carbon of the side chain is susceptible to cleavage, as is the keto group within the side chain.

Based on publicly available data, prominent product ions observed in the MS/MS spectrum of Propentofylline include:

  • m/z 249: This fragment likely corresponds to the loss of the terminal propyl group from the purine ring.

  • m/z 166: This ion could result from the cleavage of the entire oxohexyl side chain.

  • m/z 124: A significant fragment that may arise from further fragmentation of the purine ring system.[1]

  • m/z 43: This small fragment is likely the acetyl group (CH₃CO⁺) from the oxohexyl side chain.

This compound Fragmentation

The fragmentation of this compound is expected to mirror that of the unlabeled compound, with a characteristic mass shift in the fragments containing the deuterium labels. The seven deuterium atoms are typically located on the propyl group attached to the xanthine core.

Therefore, the corresponding major fragments for this compound ([M+H]⁺ at m/z 314.21) would be:

  • m/z 249: This fragment, resulting from the loss of the deuterated propyl group, would remain at the same m/z as in the unlabeled compound, as the deuterium atoms are lost with this group.

  • m/z 173: The fragment corresponding to the purine core with the deuterated propyl group attached would be shifted by 7 Da compared to the analogous fragment in Propentofylline (if observed).

  • Fragments from the oxohexyl side chain: Fragments originating solely from the unlabeled oxohexyl side chain, such as m/z 43, would remain at the same mass-to-charge ratio.

The observation of these mass shifts provides confirmation of the location of the deuterium labels and can be used to distinguish between the analyte and the internal standard in co-eluting chromatographic peaks.

Tabulated Comparison of Fragmentation Data

Precursor Ion (m/z)Putative Fragment Ion (m/z)Proposed Structure/Loss
Propentofylline 307.17[M+H]⁺
249[M+H - C₃H₇]⁺
166[Purine core + H]⁺
124[Fragment of purine core]⁺
43[CH₃CO]⁺
This compound 314.21[M+D]⁺
249[M+D - C₃D₇]⁺
173[Purine core with C₃D₇ + H]⁺
124[Fragment of purine core]⁺
43[CH₃CO]⁺

Note: The relative intensities of these fragments would require experimental determination.

Experimental Protocols

The following provides a general methodology for the analysis of Propentofylline and this compound fragmentation patterns using LC-MS/MS.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation from matrix components, for example, starting with 5% B, increasing to 95% B over several minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry
  • System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Optimized for the fragmentation of the precursor ions (typically in the range of 10-40 eV).

  • Data Acquisition: Product ion scan mode to observe all fragment ions of the selected precursor ions (m/z 307.17 for Propentofylline and m/z 314.21 for this compound).

Visualization of Fragmentation Workflow

The logical workflow for the comparative fragmentation analysis can be visualized as follows:

Fragmentation_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Propentofylline Propentofylline Standard LC Liquid Chromatography Separation Propentofylline->LC Propentofylline_d7 This compound Standard Propentofylline_d7->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (CID) MS->MSMS Frag_P Fragmentation Pattern of Propentofylline MSMS->Frag_P Frag_Pd7 Fragmentation Pattern of this compound MSMS->Frag_Pd7 Comparison Comparative Analysis Frag_P->Comparison Frag_Pd7->Comparison

Caption: Workflow for the comparative fragmentation analysis of Propentofylline and this compound.

Conclusion

The fragmentation patterns of Propentofylline and its deuterated analog, this compound, are predictable and directly related to their chemical structures. The key differentiator is the +7 Da mass shift observed in fragments containing the deuterated propyl group of this compound. A thorough understanding of these fragmentation pathways, obtained through systematic experimentation as outlined in the provided protocol, is fundamental for the development of robust and reliable bioanalytical methods essential for advancing drug development and clinical research.

References

A Researcher's Guide to Deuterated Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical data is paramount. In the landscape of quantitative analysis, particularly in chromatography-mass spectrometry (LC-MS), the use of internal standards is a cornerstone of robust method development. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the preferred choice, strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data, and outlines the regulatory expectations and key experimental protocols for their successful implementation in a research and drug development setting.

The Superiority of Deuterated Internal Standards: A Comparative Look

The primary function of an internal standard is to compensate for the variability inherent in the analytical process, including sample extraction, injection volume, and instrument response.[1] While structural analogs can be used, deuterated internal standards, which are chemically identical to the analyte but with a different mass due to the substitution of hydrogen with deuterium, offer significant advantages.[2][3] Their ability to co-elute with the analyte allows for more effective correction of matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix.[4]

Performance Data: Deuterated vs. Analog Internal Standards

The following table summarizes the performance of a deuterated internal standard compared to a structural analog in the bioanalysis of the depsipeptide kahalalide F. The data clearly demonstrates the improved precision and accuracy achieved with the use of a SIL-IS.[2]

Internal Standard TypeMean Bias (%)Standard Deviation (n)Statistical Significance (p-value)
Analog Internal Standard 96.88.6 (284)<0.0005 (significant deviation from 100%)
Deuterated Internal Standard 100.37.6 (340)0.5 (no significant deviation from 100%)

Caption: Comparative performance of an analog versus a deuterated internal standard for the analysis of kahalalide F. The deuterated standard shows significantly better accuracy and precision.

Regulatory Landscape: FDA and EMA Recommendations

Regulatory agencies emphasize the importance of using a stable isotope-labeled internal standard whenever possible in bioanalytical method validation.[5][6] The 2022 FDA "M10 Bioanalytical Method Validation and Study Sample Analysis" guidance recommends the use of SIL-IS with high isotopic purity to avoid isotopic exchange reactions.[5] The EMA also highlights that a vast majority of submissions to their agency incorporate SIL-IS in their validation packages.[4]

Key regulatory expectations for deuterated internal standards include:

  • High Purity: Both chemical and isotopic purity are critical. Generally, an isotopic enrichment of ≥98% and a chemical purity of >99% are recommended to prevent interference from the unlabeled analyte.[7]

  • Stability: The deuterium label must be stable and not undergo back-exchange with hydrogen atoms from the solvent or matrix.[8]

  • No Isotope Effect: The deuteration should not significantly alter the chromatographic retention time or ionization efficiency compared to the analyte.[2]

Experimental Protocols for Implementation

The successful use of deuterated internal standards hinges on a well-designed and validated bioanalytical method. The following sections outline a typical workflow and key validation experiments.

General Bioanalytical Workflow

The following diagram illustrates a standard workflow for a bioanalytical assay using a deuterated internal standard.

Bioanalytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS Analysis cluster_DataProcessing Data Processing & Reporting Sample_Collection Sample Collection (e.g., plasma, urine) IS_Spiking Spiking with Deuterated Internal Standard Sample_Collection->IS_Spiking Extraction Analyte & IS Extraction (e.g., SPE, LLE) IS_Spiking->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Key Validation Experiments

A comprehensive validation of the bioanalytical method is required to ensure its reliability. The following diagram outlines the critical validation parameters that must be assessed.

Validation_Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-assay) Validation->Precision Linearity Calibration Curve & Linearity Validation->Linearity LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability (Freeze-thaw, bench-top, etc.) Validation->Stability Recovery Extraction Recovery Validation->Recovery

Caption: Key parameters for bioanalytical method validation.

Detailed Experimental Protocol: Validation of an LC-MS/MS Method for Immunosuppressants

The following table provides a summary of the validation results for an LC-MS/MS method for the quantification of five immunosuppressants using their respective deuterated internal standards.[5][9]

ParameterCyclosporine ATacrolimusSirolimusEverolimusMycophenolic Acid
Linearity Range (ng/mL) 2 - 12500.5 - 42.20.6 - 49.20.5 - 40.810 - 7500
Intra-assay Precision (CV%) 0.9 - 14.70.9 - 14.70.9 - 14.70.9 - 14.70.9 - 14.7
Inter-assay Precision (CV%) 2.5 - 12.52.5 - 12.52.5 - 12.52.5 - 12.52.5 - 12.5
Accuracy (%) 90 - 11390 - 11390 - 11390 - 11390 - 113
Recovery (%) 76.6 - 8476.6 - 8476.6 - 8476.6 - 8476.6 - 84

Caption: Summary of validation data for an LC-MS/MS method for five immunosuppressants using deuterated internal standards.

Conclusion

The use of deuterated internal standards is a critical component of modern, high-quality bioanalytical science. Regulatory agencies strongly advocate for their use due to their ability to significantly improve the accuracy, precision, and robustness of quantitative LC-MS assays. By carefully considering the principles of selection, implementing a rigorous validation protocol, and adhering to regulatory guidelines, researchers can ensure the integrity of their data and contribute to the successful development of new therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Propentofylline-d7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Propentofylline-d7, a deuterated analog of Propentofylline. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

Hazard Identification and Safety Precautions

Propentofylline, the parent compound of this compound, is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2][3] Therefore, it is essential to handle this compound with care, utilizing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemically resistant gloves (e.g., nitrile) inspected prior to use.
Eye Protection Tightly fitting safety goggles or glasses with side-shields.
Lab Coat A standard laboratory coat should be worn.
Respiratory Protection If dust formation is likely, a NIOSH-approved respirator is recommended.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[4] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[1][2][3][4]

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of this compound is to send it to an approved waste disposal plant.[1][2][3] Do not dispose of this compound down the drain or in regular trash without proper deactivation and containment.

1. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, clearly labeled, and sealed waste container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

2. Spill Management:

  • In the event of a spill, avoid generating dust.[1][2][3]

  • Carefully sweep or vacuum up the spilled material and place it in the designated waste container.[2]

  • Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Ensure adequate ventilation during cleanup.[4]

3. Final Disposal:

  • The collected waste must be disposed of through a licensed hazardous waste disposal company.

  • All disposal activities must be in accordance with local, state, and federal regulations.[1][5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE A->B C Collect Waste in a Labeled, Sealed Container B->C D Spill Occurs? C->D E Clean Spill Following Safety Protocols D->E Yes F Store Waste Container in a Secure, Ventilated Area D->F No E->C G Arrange for Pickup by a Licensed Hazardous Waste Disposal Company F->G H Document Waste Disposal G->H I End: Proper Disposal Complete H->I

Caption: Logical workflow for the safe disposal of this compound.

Environmental Precautions

It is critical to prevent the release of this compound into the environment.[1][2][5] Do not allow the chemical to enter drains, sewers, or watercourses.[4] Contaminated wash water should also be retained and disposed of as hazardous waste.[1][2][5]

By following these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a secure working environment and safeguarding our ecosystem.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Propentofylline-d7

Author: BenchChem Technical Support Team. Date: November 2025

Essential Personal Protective Equipment (PPE)

When working with Propentofylline-d7, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side shields or goggles are mandatory.[1][2][3][4][5] In environments with potential for dust, mists, or aerosols, appropriate goggles and a faceshield or other full-face protection should be worn.[1][2][3][4][5]
Skin and Body Protection A standard work uniform or laboratory coat should be worn to prevent skin contact.[1][2][3][4][5]
Respiratory Protection In cases of brief exposure or low-level pollution, a respiratory filter device may be used. For intensive or prolonged exposure, or where concentrations are above recommended limits or unknown, a positive pressure air-supplied respirator is necessary. Always adhere to OSHA respirator regulations (29 CFR 1910.134) and use NIOSH/MSHA approved respirators.[1]
Hand Protection While not explicitly detailed in the provided search results, chemically resistant gloves are a standard and necessary component of laboratory PPE when handling any chemical.

Quantitative Safety Data

The following table presents available quantitative safety data for Propentofylline. It is important to note that specific occupational exposure limits (OELs) for Propentofylline or this compound were not identified in the available resources.

Data PointValueSpecies
Oral LD50 780 mg/kgMouse
940 mg/kgRat
Intraperitoneal LD50 196 mg/kgRat
Subcutaneous LD50 450 mg/kgMouse
338 mg/kgRat
Occupational Exposure Limit (OEL) Not available-

Procedural Guidance for Safe Handling and Disposal

Adherence to proper procedures is critical for minimizing risk. The following sections provide step-by-step guidance for the operational and disposal phases of working with this compound.

Operational Plan: Step-by-Step Handling Protocol
  • Engineering Controls : Whenever possible, use engineering controls such as fume hoods or ventilated enclosures to minimize airborne exposure to the compound.

  • Pre-Handling Preparations :

    • Ensure that eye flushing systems and safety showers are readily accessible and in close proximity to the workstation.[1][2][3][4][5][6]

    • Don all required PPE as outlined in the table above before handling the compound.

  • Handling the Compound :

    • Avoid breathing any dust that may be generated.[5]

    • Prevent all contact with eyes and skin.[4][5]

    • Do not eat, drink, or smoke in the area where this compound is being handled.[1][2][5][6]

    • Wash hands and skin thoroughly after handling the compound.[1][2][4][5]

  • Post-Handling :

    • Clean all equipment and the work area thoroughly after use.

    • Wash any contaminated clothing before reuse.[1][5][6]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste materials, including unused this compound and any contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.

  • Disposal Procedure :

    • Dispose of the contents and the container at an approved waste disposal plant.[1][2][5]

    • Empty containers should be taken to an approved waste handling site for recycling or disposal.[1][5] If not otherwise specified, dispose of them as unused product.[1][5]

  • Spill Management :

    • In the event of a spill, evacuate the area.

    • Use personal protective equipment during cleanup.[1]

    • Sweep or vacuum up the spillage and collect it in a suitable container for disposal.[5] Avoid actions that could create dust.[5]

    • Prevent the spill from entering sewers or waterways.[6]

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_post Post-Handling prep_ppe Don Personal Protective Equipment (PPE) prep_eng Verify Engineering Controls (e.g., Fume Hood) prep_ppe->prep_eng handle_weigh Weigh/Measure this compound prep_eng->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area & Equipment handle_exp->cleanup_decon Experiment Complete cleanup_waste Collect & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Vendor cleanup_waste->cleanup_dispose post_ppe Doff PPE cleanup_dispose->post_ppe Disposal Complete post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for Safe Handling of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propentofylline-d7
Reactant of Route 2
Reactant of Route 2
Propentofylline-d7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.